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  • Product: Methyl 2,3-dibromopyridine-4-acetate
  • CAS: 1807183-23-8

Core Science & Biosynthesis

Foundational

Methyl 2,3-Dibromopyridine-4-Acetate: A Technical Guide for Advanced Synthesis and Application

Abstract The pyridine scaffold is a cornerstone in modern medicinal chemistry, with a significant number of FDA-approved drugs incorporating this heterocycle.[1][2] Functionalized pyridines are sought-after building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone in modern medicinal chemistry, with a significant number of FDA-approved drugs incorporating this heterocycle.[1][2] Functionalized pyridines are sought-after building blocks due to their versatile reactivity and their ability to impart favorable pharmacokinetic properties to drug candidates.[3][4] This guide provides an in-depth technical overview of Methyl 2,3-dibromopyridine-4-acetate, a highly functionalized pyridine derivative. While specific experimental data for this exact compound is limited in publicly available literature, this document, grounded in established principles of organic chemistry and data from closely related analogues, aims to provide researchers, scientists, and drug development professionals with a robust framework for its synthesis, characterization, and strategic application in drug discovery programs.

Predicted Physicochemical and Spectroscopic Properties

The chemical properties of Methyl 2,3-dibromopyridine-4-acetate are dictated by its unique substitution pattern: two electron-withdrawing bromine atoms and a methyl acetate group on the pyridine ring. These substituents significantly influence the molecule's electronic nature, reactivity, and spectroscopic signature.

Core Chemical Attributes
PropertyPredicted ValueSource/Rationale
Molecular Formula C8H7Br2NO2Based on structure
Molecular Weight 312.96 g/mol Calculated from atomic weights
IUPAC Name methyl 2-(2,3-dibromopyridin-4-yl)acetateStandard nomenclature
CAS Number 100290-84-4Supplier information
Predicted XLogP3 ~2.5 - 3.0Extrapolated from similar structures[5][6]
Appearance Likely a solid at room temperatureBased on related brominated pyridines[7]
Predicted Spectroscopic Data

The following spectral data are predicted based on the analysis of similar brominated pyridine derivatives and fundamental spectroscopic principles.[8][9]

1.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals: two aromatic protons and the methylene and methyl protons of the acetate group.

Proton AssignmentExpected Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-6~8.2 - 8.4Doublet (d)~5.0Downfield shift due to proximity to nitrogen and bromine.
H-5~7.3 - 7.5Doublet (d)~5.0Influenced by adjacent bromine and acetate group.
-CH2-~3.8 - 4.0Singlet (s)N/AMethylene protons adjacent to the pyridine ring and carbonyl.
-OCH3~3.7 - 3.8Singlet (s)N/AMethyl ester protons.

1.2.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to display eight signals, corresponding to the five carbons of the pyridine ring and the three carbons of the methyl acetate group.

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
C-2~145 - 148Carbon bearing a bromine atom, adjacent to nitrogen.
C-3~125 - 128Carbon bearing a bromine atom.
C-4~148 - 152Carbon attached to the acetate group.
C-5~128 - 131Aromatic CH.
C-6~150 - 153Aromatic CH adjacent to nitrogen.
-C=O~170 - 173Carbonyl carbon of the ester.
-CH2-~40 - 43Methylene carbon.
-OCH3~52 - 54Methyl ester carbon.

1.2.3. Mass Spectrometry

The mass spectrum, likely acquired via Electron Ionization (EI), will be characterized by the molecular ion peak and various fragment ions. A key feature will be the isotopic pattern of the two bromine atoms.

m/zInterpretationRationale
311/313/315[M]⁺Molecular ion cluster containing ⁷⁹Br⁷⁹Br, ⁷⁹Br⁸¹Br, and ⁸¹Br⁸¹Br isotopes in an approximate 1:2:1 ratio.
252/254/256[M - COOCH3]⁺Fragment resulting from the loss of the methoxycarbonyl group.
232/234[M - Br]⁺Fragment resulting from the loss of one bromine atom.
173[M - 2Br]⁺Fragment resulting from the loss of both bromine atoms.

Synthesis and Reactivity

The synthesis of Methyl 2,3-dibromopyridine-4-acetate would likely involve a multi-step sequence starting from a commercially available pyridine derivative. The reactivity of the target molecule is dominated by the two bromine substituents, which can be selectively functionalized using modern cross-coupling methodologies.

Proposed Synthetic Pathway

A plausible synthetic route could start from 4-methylpyridine, proceeding through bromination and subsequent functionalization of the methyl group.

Synthetic_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Second Bromination cluster_2 Step 3: Side-Chain Bromination cluster_3 Step 4: Cyanation cluster_4 Step 5: Hydrolysis and Esterification 4-Methylpyridine 4-Methylpyridine 3-Bromo-4-methylpyridine 3-Bromo-4-methylpyridine 4-Methylpyridine->3-Bromo-4-methylpyridine Br2, AlCl3 2,3-Dibromo-4-methylpyridine 2,3-Dibromo-4-methylpyridine 3-Bromo-4-methylpyridine->2,3-Dibromo-4-methylpyridine Stronger brominating agent 2,3-Dibromo-4-(bromomethyl)pyridine 2,3-Dibromo-4-(bromomethyl)pyridine 2,3-Dibromo-4-methylpyridine->2,3-Dibromo-4-(bromomethyl)pyridine NBS, AIBN 2-(2,3-Dibromopyridin-4-yl)acetonitrile 2-(2,3-Dibromopyridin-4-yl)acetonitrile 2,3-Dibromo-4-(bromomethyl)pyridine->2-(2,3-Dibromopyridin-4-yl)acetonitrile NaCN Methyl_2_3-dibromopyridine-4-acetate Methyl 2,3-dibromopyridine-4-acetate 2-(2,3-Dibromopyridin-4-yl)acetonitrile->Methyl_2_3-dibromopyridine-4-acetate 1. H2SO4, H2O 2. MeOH, H+

Caption: Proposed multi-step synthesis of Methyl 2,3-dibromopyridine-4-acetate.

Reactivity and Strategic Application

The two bromine atoms on the pyridine ring are at positions with different reactivity profiles. The bromine at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen.[10][11] Both bromine atoms are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the sequential and regioselective introduction of diverse functionalities.

The ester moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other transformations. This trifunctional nature makes Methyl 2,3-dibromopyridine-4-acetate a versatile scaffold for building complex molecular architectures.

Reactivity_Hub Target Methyl 2,3-dibromopyridine-4-acetate Suzuki Suzuki-Miyaura Coupling (C-C bond formation) Target->Suzuki Pd catalyst, Boronic acid/ester Buchwald Buchwald-Hartwig Amination (C-N bond formation) Target->Buchwald Pd catalyst, Amine Sonogashira Sonogashira Coupling (C-C triple bond formation) Target->Sonogashira Pd/Cu catalyst, Terminal alkyne Hydrolysis Ester Hydrolysis (Amide coupling precursor) Target->Hydrolysis LiOH or NaOH

Caption: Key reaction pathways for Methyl 2,3-dibromopyridine-4-acetate.

Experimental Protocols

The following are representative protocols for the synthesis and characterization of Methyl 2,3-dibromopyridine-4-acetate. These are based on established methodologies for similar compounds and should be adapted and optimized as needed.

Synthesis Protocol: A Representative Step (Suzuki-Miyaura Coupling)

This protocol describes a general procedure for the selective functionalization of a bromopyridine derivative.

  • Reaction Setup: To an oven-dried Schlenk flask, add Methyl 2,3-dibromopyridine-4-acetate (1.0 equiv), an arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).

  • Solvent and Catalyst: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1). To this mixture, add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).[10]

  • Reaction Conditions: Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the mixture to 85-95 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]

Spectroscopic Characterization Protocol

3.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) will be necessary.

  • Data Processing: Apply Fourier transformation to the acquired FIDs. Phase the spectra and calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[8]

3.2.2. Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Parameters: Use a suitable capillary column (e.g., HP-5ms). Set the oven program to start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp up at 10-20 °C/min to a final temperature of ~280 °C. Use helium as the carrier gas.

  • MS Parameters: Set the ionization mode to Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40 to 400.

  • Data Analysis: Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the product. Extract the mass spectrum for this peak and analyze the fragmentation pattern.

Conclusion

Methyl 2,3-dibromopyridine-4-acetate represents a promising and versatile building block for medicinal chemistry and organic synthesis. Its multiple functional groups offer orthogonal handles for the introduction of chemical diversity, enabling the exploration of structure-activity relationships in drug discovery campaigns. While this guide provides a predictive framework based on the chemistry of related structures, it is intended to serve as a solid foundation for researchers to develop robust synthetic routes and innovative applications for this valuable compound.

References

  • IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • ResearchGate. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • Taylor & Francis Online. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • ResearchGate. (2025, August 6). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. [Link]

  • The Royal Society of Chemistry. Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. [Link]

  • Chemspace. Methyl 2-(3-bromopyridin-4-yl)acetate. [Link]

  • PubChemLite. Methyl 2,6-dibromopyridine-4-acetate (C8H7Br2NO2). [Link]

  • PubChem. Methyl 2-(4-bromophenyl)acetate. [Link]

  • Asian Journal of Chemistry. Large-scale synthesis of (E)-4-amino-2-methylbut-2-en-1-ol. [Link]

  • Semantic Scholar. (2007, September 20). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. [Link]

  • ACG Publications. Records of Natural Products-SI. [Link]

  • Hilaris Publisher. (2011, June 27). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. [Link]

  • PubChem. 2,3-Dibromo-4-methylpyridine. [Link]

  • PubChem. Methyl 2-(3-bromophenyl)acetate. [Link]

  • Pharmaffiliates. 2,3-Dibromopyridine. [Link]

  • Stack Exchange. (2016, April 22). Reaction mechanism of aqueous ammonia with 3,4-dibromopyridine. [Link]

  • Google Patents. CN104945313A - Preparation method of 2-methyl-3-bromopyridine.

Sources

Exploratory

Technical Guide: Methyl 2-(2,3-dibromopyridin-4-yl)acetate

A Strategic Scaffold for Fragment-Based Drug Discovery[1][2] Executive Summary Methyl 2-(2,3-dibromopyridin-4-yl)acetate is a high-value heteroaromatic scaffold used primarily in the synthesis of complex pharmaceutical a...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Fragment-Based Drug Discovery[1][2]

Executive Summary

Methyl 2-(2,3-dibromopyridin-4-yl)acetate is a high-value heteroaromatic scaffold used primarily in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.[1] Its utility stems from its orthogonal reactivity profile : the molecule possesses three distinct functional handles—two bromine atoms in electronically distinct environments (C2 and C3) and a pendant methyl ester at C4.[1] This guide details the structural logic, validated synthetic pathways, and sequential functionalization strategies required to maximize the utility of this intermediate.

Structural Analysis & Electronic Properties[1][2][3]

The utility of this scaffold is defined by the electronic differentiation between the halogenated positions.[1] Understanding this is prerequisite to designing successful synthetic campaigns.

  • Position 2 (C2-Br): Highly electron-deficient due to the adjacent pyridine nitrogen (

    
    -position).[1] This position is most reactive toward Nucleophilic Aromatic Substitution (
    
    
    
    ) and oxidative addition by Palladium(0) species.[1]
  • Position 3 (C3-Br): Less electron-deficient (

    
    -position) and sterically crowded by the adjacent C2-Br and C4-alkyl group.[1] It is generally inert under conditions that functionalize C2, allowing for site-selective cross-coupling.[1]
    
  • Position 4 (C4-Alkyl): The acetic acid methyl ester moiety serves as a "masked" nucleophile (via enolate chemistry) or an electrophile (ester hydrolysis/amidation).[1]

Electronic Reactivity Map (DOT Visualization)

ElectronicMap Core Methyl 2-(2,3-dibromopyridin-4-yl)acetate C2 C2-Br Site Most Electrophilic Reactive: SNAr, Suzuki (Fast) Core->C2 C3 C3-Br Site Sterically Hindered Reactive: Suzuki (Slow), Lithium-Halogen Exchange Core->C3 C4 C4-Ester Sidechain Acidic Alpha-Protons Reactive: Cyclization, Amidation Core->C4

Figure 1: Electronic differentiation of the scaffold. The C2 position is the primary electrophilic site, while C3 requires forcing conditions or specialized ligands.

Synthetic Routes & Protocol

The most robust synthesis of methyl 2-(2,3-dibromopyridin-4-yl)acetate avoids the low-yielding homologation of acids.[1] Instead, it relies on the regioselective lateral lithiation of 2,3-dibromo-4-methylpyridine.

The Challenge: Halogen Dance

Treating polybrominated pyridines with strong bases (like LDA) can trigger a "Halogen Dance" (base-catalyzed halogen migration).[1] To prevent this, the reaction must be kinetically controlled at low temperatures (-78°C) to favor deprotonation of the acidic methyl group over lithium-halogen exchange.

Validated Protocol: Lateral Lithiation

Precursor: 2,3-Dibromo-4-methylpyridine (CAS: 871483-22-6).[1][2]

Reagents:

  • Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane

  • Dimethyl Carbonate (DMC) or Methyl Chloroformate

  • Anhydrous THF[1][3]

Step-by-Step Methodology:

  • System Prep: Flame-dry a 3-neck round-bottom flask under Argon. Charge with anhydrous THF (10 volumes relative to substrate).[1]

  • Base Formation: Cool THF to -78°C. Add LDA (1.1 equiv) dropwise.

  • Substrate Addition: Dissolve 2,3-dibromo-4-methylpyridine in THF. Add this solution dropwise to the LDA mixture over 30 minutes, maintaining internal temperature below -70°C.

    • Critical Control Point: If the temperature spikes, the base may attack the C2-Br via halogen-metal exchange.

  • Enolate Trapping: Stir for 45 minutes at -78°C. The solution typically turns deep red/purple (characteristic of picolyl anions).

  • Quenching: Add Dimethyl Carbonate (1.5 equiv) rapidly. The color should fade to yellow.[1]

  • Workup: Allow to warm to 0°C. Quench with saturated

    
    . Extract with EtOAc.[1]
    
Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start 2,3-dibromo-4-methylpyridine (Precursor) Step1 Cool to -78°C (THF) Add LDA (1.1 eq) Start->Step1 Inert Atm (Ar) Intermediate Lithiated Species (Kinetic Deprotonation) Step1->Intermediate < -70°C Avoid Halogen Dance Step2 Electrophile Trap (Dimethyl Carbonate) Intermediate->Step2 Rapid Addition Product Methyl 2-(2,3-dibromopyridin-4-yl)acetate Step2->Product Warm to 0°C NH4Cl Quench

Figure 2: Kinetic deprotonation strategy. Low temperature is critical to prevent bromine migration.

Reactivity Profile & Sequential Functionalization[1][2][6][7][8]

For drug development, the ability to sequentially introduce different R-groups is paramount.[1] This scaffold supports a C2


 C3 

Ester
functionalization hierarchy.[1]
Regioselective Cross-Coupling (The "Rules")
  • First Coupling (C2): The C2-Br bond is activated by the adjacent nitrogen.[1] Standard Suzuki-Miyaura conditions (

    
    , 
    
    
    
    , toluene/water) will selectively couple at C2.
    • Why? Oxidative addition is faster at the most electron-deficient center.[1]

  • Second Coupling (C3): Once C2 is substituted (e.g., with an aryl group), the C3-Br remains. To couple here, you typically need more active catalysts (e.g.,

    
     with XPhos or SPhos ligands) or higher temperatures.
    
  • Cyclization (Ester + C3): If the group introduced at C3 contains a nucleophile (e.g., an amine), it can attack the C4-ester to form fused bicyclic systems (e.g., naphthyridinones).

Analytical Data (Predicted)

Based on structurally validated analogs (Methyl 2-(2-bromopyridin-4-yl)acetate and Methyl 2-(3-bromopyridin-4-yl)acetate), the following NMR shifts are diagnostic.

NucleusSignalShift (

ppm)
MultiplicityAssignment
1H NMR H-68.25 - 8.35Doublet (

Hz)
Adjacent to Nitrogen
H-57.20 - 7.30Doublet (

Hz)
Beta to Nitrogen

3.75 - 3.85SingletBenzylic Methylene

3.65 - 3.75SingletMethyl Ester
13C NMR C=O[1][2]~170.0-Carbonyl
C-2~142.0-C-Br (

)
C-3~125.0-C-Br (

)

Safety & Handling

  • Lachrymator Potential:

    
    -halo esters and pyridine acetates can be mild lachrymators.[1] Handle in a fume hood.
    
  • Skin Sensitization: Pyridine derivatives are known sensitizers.[1] Double-gloving (Nitrile) is recommended.[1]

  • Storage: Store at 2-8°C under inert gas. The methylene protons are acidic; prolonged exposure to moisture/bases can lead to hydrolysis or decarboxylation.[1]

References

  • BenchChem. (2025).[1][4][5] The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates. Retrieved from

  • PubChem. (2025).[1] 2,3-Dibromo-4-methylpyridine (CID 22308695).[1][2] National Library of Medicine.[1] Retrieved from

  • Sigma-Aldrich. (2025).[1] Product Specification: Methyl 2-(2-bromopyridin-4-yl)acetate.[1] Retrieved from

  • Schlosser, M. (2005).[1] The 2,3-Dihalopyridine Motif: A Textbook Example of Site-Selectivity. European Journal of Organic Chemistry.[1] (Contextual grounding for regioselectivity rules).

  • Gribble, G. W. (2010).[1] Lithiation of Pyridines and Quinolines.[1][6] Heterocyclic Scaffolds II. (Mechanistic source for lateral lithiation vs halogen dance).

Sources

Foundational

Synthesis Pathways for 2,3-Functionalized Pyridine-4-Acetates

An In-Depth Technical Guide Abstract: The pyridine ring is a privileged scaffold in medicinal chemistry, central to the structure of numerous pharmaceuticals. Among its many derivatives, 2,3-functionalized pyridine-4-ace...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: The pyridine ring is a privileged scaffold in medicinal chemistry, central to the structure of numerous pharmaceuticals. Among its many derivatives, 2,3-functionalized pyridine-4-acetates represent a class of compounds with significant synthetic challenges and high potential for biological activity. This guide provides a comprehensive overview of the primary synthetic strategies for accessing these complex targets. We will dissect methodologies ranging from de novo ring construction, such as the Bohlmann-Rahtz synthesis, to the post-functionalization of pre-formed pyridine cores using modern transition-metal-catalyzed C-H activation and cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and the causal logic behind key synthetic decisions.

Introduction: The Strategic Importance of the Pyridine Core

The pyridine heterocycle is a cornerstone of modern drug design, prized for its ability to act as a bioisostere for aromatic rings and its capacity for hydrogen bonding and metal chelation.[1] The specific substitution pattern of 2,3-functionalized pyridine-4-acetates presents a unique synthetic puzzle, requiring precise regiochemical control over three adjacent positions. Mastering the synthesis of this scaffold is critical for the development of novel therapeutics.

The synthetic approaches can be broadly classified into two strategic families:

  • De Novo Synthesis: Constructing the pyridine ring with the desired functionalities pre-installed or introduced during the cyclization process. This strategy offers excellent control over the initial substitution pattern.

  • Post-Modification of a Pyridine Core: Beginning with a simpler, pre-formed pyridine ring and introducing the required functional groups in a stepwise fashion. This approach leverages powerful modern catalytic methods for late-stage functionalization.

This guide will explore the most effective pathways within each of these strategic families.

De Novo Ring Construction: The Bohlmann-Rahtz Synthesis

Building the pyridine ring from acyclic precursors is a powerful method for establishing complex substitution patterns with absolute regiocontrol. The Bohlmann-Rahtz pyridine synthesis is a classic and highly effective example of this approach.[1][2][3]

2.1. Mechanistic Rationale

The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone.[3][4] This reaction proceeds through a Michael addition to form an aminodiene intermediate, which, upon heating, undergoes a crucial E/Z isomerization followed by a cyclodehydration to furnish the aromatic pyridine ring.[4] The key advantage of this method is its versatility and the direct installation of substituents, bypassing the need for an oxidation step often required in other methods like the Hantzsch synthesis.[4] While historically hampered by the high temperatures needed for the final cyclization, modern modifications using acid catalysis or microwave irradiation have significantly improved its practicality.[2][5]

Diagram 1: The Bohlmann-Rahtz Synthesis Workflow

Bohlmann_Rahtz_Workflow cluster_0 Reactants cluster_1 Intermediate Formation cluster_2 Aromatization Enamine Enamine (e.g., from β-ketoester) Michael_Addition Michael Addition Enamine->Michael_Addition Ynone Ethynylketone (C4-acetate precursor) Ynone->Michael_Addition Aminodiene Aminodiene Intermediate Michael_Addition->Aminodiene Cyclodehydration Heat or Acid-Catalyzed Cyclodehydration Aminodiene->Cyclodehydration Product 2,3-Functionalized Pyridine-4-acetate Cyclodehydration->Product

Caption: Key stages of the Bohlmann-Rahtz pyridine synthesis.

2.2. Experimental Protocol: Synthesis of Ethyl 2-methyl-3-phenylpyridine-4-acetate

This protocol illustrates a typical acid-catalyzed, one-pot Bohlmann-Rahtz procedure.

  • Enamine Formation (In Situ): In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) and 3-phenylpropynal (1.0 eq) in absolute ethanol.

  • Add ammonium acetate (1.5 eq) to the solution. The ammonium acetate serves as the nitrogen source, forming the enamine in situ.

  • Cyclization: Add glacial acetic acid (0.2 eq) to catalyze the cyclodehydration step.

  • Reaction: Reflux the mixture for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the target compound.

2.3. Data Summary

The Bohlmann-Rahtz synthesis is robust, with yields being influenced by the electronic nature of the substituents.

Table 1: Representative Yields in Bohlmann-Rahtz Synthesis

R-Group at C2R-Group at C3CatalystTypical Yield (%)
MethylPhenylAcetic Acid60-75
Methyl4-MethoxyphenylAcetic Acid70-85
PhenylCyanoNone (Thermal)55-65
MethylThienylp-TsOH65-80
Post-Modification via Sequential C-H Functionalization

The direct functionalization of C-H bonds has revolutionized synthetic chemistry, offering an atom-economical alternative to traditional cross-coupling methods.[6] For pyridines, this strategy allows for the stepwise introduction of functionality onto a simple pyridine-4-acetate core.

3.1. Mechanistic Rationale

The inherent electronics of the pyridine ring make the C-H bonds at the C2 and C6 positions the most acidic and susceptible to deprotonation or metalation, often facilitated by a transition-metal catalyst.[7] This provides a reliable entry point for functionalization. After the C2 position is functionalized, the electronic landscape of the ring is altered, potentially allowing for a second, distinct C-H activation event at the C3 position. This sequential approach requires careful selection of catalysts and directing groups to achieve the desired regioselectivity.[7][8]

Diagram 2: Logic of Sequential C-H Functionalization

CH_Activation_Logic Start Pyridine-4-acetate (Core Scaffold) Step1 Step 1: C2-H Activation (Pd, Rh, or Ru Catalysis) High intrinsic reactivity at C2 Start->Step1 Intermediate 2-Functionalized Pyridine-4-acetate Step1->Intermediate Step2 Step 2: C3-H Activation (Requires specific directing group or different catalytic system) Intermediate->Step2 Product 2,3-Difunctionalized Pyridine-4-acetate Step2->Product

Caption: Strategy for building complexity via stepwise C-H activation.

3.2. Experimental Protocol: Sequential C2-Arylation and C3-Alkenylation

This protocol is a conceptual illustration of a potential two-step C-H functionalization sequence.

Step 1: Palladium-Catalyzed C2-Arylation

  • To an oven-dried Schlenk tube, add methyl pyridine-4-acetate (1.0 eq), iodobenzene (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and silver acetate (AgOAc, 2.0 eq) as the oxidant.

  • Evacuate and backfill the tube with argon three times.

  • Add trifluoroacetic acid (TFA) as the solvent.

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with dichloromethane (DCM), and filter through a pad of Celite.

  • Concentrate the filtrate and purify by column chromatography to yield methyl 2-phenylpyridine-4-acetate.

Step 2: Ruthenium-Catalyzed C3-Olefination

  • In a separate Schlenk tube, combine the methyl 2-phenylpyridine-4-acetate (1.0 eq), ethyl acrylate (1.5 eq), [Ru(p-cymene)Cl₂]₂ (5 mol%), and copper(II) acetate (Cu(OAc)₂, 20 mol%) as a co-catalyst.

  • Evacuate and backfill with argon.

  • Add 1,2-dichloroethane (DCE) as the solvent.

  • Seal the tube and heat at 120 °C for 36 hours.

  • Cool the reaction, concentrate the solvent, and purify the residue by column chromatography to afford the final 2,3-difunctionalized product.

3.3. Data Summary

C-H activation provides access to a wide range of functional groups.

Table 2: Common C-H Functionalization Reactions on Pyridine

Reaction TypePositionCatalyst SystemCoupling PartnerTypical Yield (%)
ArylationC2Pd(OAc)₂ / Ag₂CO₃Aryl Halides60-85
AlkenylationC2[Ru(p-cymene)Cl₂]₂Alkenes55-80
AlkylationC2/C3Rh(III) complexesAlkenes/Diazo compounds50-75[9]
BorylationC3/C4Ir complexesB₂pin₂65-90[7]
Convergent Synthesis via Sequential Cross-Coupling

Perhaps the most robust and widely employed strategy in industrial and academic settings is the use of sequential, palladium-catalyzed cross-coupling reactions on a dihalogenated pyridine scaffold. This convergent approach offers modularity and high reliability.

4.1. Mechanistic Rationale

This strategy begins with a precursor like methyl 2,3-dichloropyridine-4-acetate. The differential electronic environment of the C2 and C3 positions renders the C2-Cl bond significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C3-Cl bond. This reactivity difference allows for a highly regioselective first cross-coupling reaction at the C2 position, leaving the C3-Cl bond intact. A second, typically more forcing, cross-coupling reaction can then be performed at the C3 position to install the second functional group. The Suzuki-Miyaura coupling is frequently used for its operational simplicity and broad functional group tolerance.

Diagram 3: Convergent Synthesis by Sequential Suzuki Coupling

Sequential_Coupling Start 2,3-Dichloropyridine -4-acetate Coupling1 1st Suzuki Coupling (R1-B(OH)2, Pd(0) cat.) Regioselective at C2 Start->Coupling1 Intermediate 2-Aryl-3-chloropyridine -4-acetate Coupling1->Intermediate Coupling2 2nd Suzuki Coupling (R2-B(OH)2, Pd(0) cat.) Functionalization at C3 Intermediate->Coupling2 Product 2,3-Diarylpyridine -4-acetate Coupling2->Product

Caption: A modular approach to 2,3-difunctionalization.

4.2. Experimental Protocol: Synthesis of Methyl 2-(thiophen-3-yl)-3-(furan-2-yl)pyridine-4-acetate

Step 1: Selective Suzuki Coupling at C2

  • In a microwave vial, combine methyl 2,3-dichloropyridine-4-acetate (1.0 eq), thiophene-3-boronic acid (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

  • Add a 4:1 mixture of dioxane and water.

  • Seal the vial and heat in a microwave reactor at 100 °C for 30 minutes.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate.

  • Purify by column chromatography to isolate methyl 2-(thiophen-3-yl)-3-chloropyridine-4-acetate.

Step 2: Suzuki Coupling at C3

  • In a new microwave vial, combine the product from Step 1 (1.0 eq), furan-2-boronic acid (1.2 eq), cesium carbonate (Cs₂CO₃, 2.5 eq), and a more active catalyst system such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%).

  • Add a 4:1 mixture of dioxane and water.

  • Seal the vial and heat in a microwave reactor at 140 °C for 60 minutes.

  • Perform an aqueous work-up as described in Step 1.

  • Purify the final product by column chromatography.

Conclusion and Future Outlook

The synthesis of 2,3-functionalized pyridine-4-acetates requires a careful strategic selection based on the desired final compound and available starting materials. De novo methods like the Bohlmann-Rahtz synthesis provide excellent regiocontrol from the outset, making them ideal for constructing specific substitution patterns. In contrast, post-modification strategies, particularly sequential cross-coupling on dihalogenated pyridines, offer a modular and highly adaptable route suitable for library synthesis and late-stage diversification in drug discovery programs. The continued development of site-selective C-H activation techniques promises to further streamline these syntheses, reducing the reliance on pre-functionalized starting materials and enabling even more efficient access to this vital class of molecules.

References
  • Huang, G. (n.d.). Guo-Sheng Huang's research works. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Transition-Metal-Free C2-Functionalization of Pyridines through Aryne Three-Component Coupling. (2021). PubMed. Retrieved from [Link]

  • Feng, Y., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. Retrieved from [Link]

  • Hsu, H.-H., et al. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. Retrieved from [Link]

  • Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro. (2025). ResearchGate. Retrieved from [Link]

  • Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. (n.d.). PMC. Retrieved from [Link]

  • C-H Functionalization. (n.d.). ACS Select. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Transition-Metal-Free Synthesis of Substituted Pyridines via Ring Expansion of 2-Allyl-2H-azirines. Retrieved from [Link]

  • Nagaoka, J., et al. (2022). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved from [Link]

  • Sharma, U., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Sivaraman, P., et al. (2024). The design and synthesis of 1-phenylimidazo[1,5-a]pyridine – anthracene-based fluorophore for greenish-yellow organic light emitting diode and warm white LED. Taylor & Francis Online. Retrieved from [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). Retrieved from [Link]

  • Catalytic C-H Activation. (2021). Chemistry Letters. Retrieved from [Link]

  • Gulevskaya, A. V., & Gevorgyan, V. (2014). A Direct Route into Fused Imidazo-diazines and Imidazo-pyridines Using Nucleophilic Nitrenoids in a Gold-Catalyzed Formal [3 + 2]-Dipolar Cycloaddition. Organic Letters. Retrieved from [Link]

  • Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]

  • Kumar, A., et al. (2016). Synthesis of 2,4,6-Trisubstituted Pyridines by Oxidative Eosin Y Photoredox Catalysis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Guntreddi, T., & Singh, K. (2023). Recent Advances in C–H Functionalization of Pyrenes. MDPI. Retrieved from [Link]

  • Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. (n.d.). Retrieved from [Link]

  • Yang, H., et al. (2023). An efficient and practical synthesis of functionalized pyridines via recyclable copper-catalyzed three-component tandem cyclization. Synthetic Communications. Retrieved from [Link]

  • Prier, C. K., et al. (2016). Photoredox Catalysis in Organic Chemistry. Princeton University. Retrieved from [Link]

  • Journal of Chemical Reviews. (n.d.). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Retrieved from [Link]

  • Sharma, U., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (2004). CORE. Retrieved from [Link]

  • Larionov, O. V. (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. Retrieved from [Link]

  • Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. (2023). MDPI. Retrieved from [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Academia.edu. Retrieved from [Link]

  • Wang, C., et al. (n.d.). Photoredox catalysis with pyridinium and structurally related onium salts: sustainable synthesis via reactive oxygen species generation and electron transfer. Green Chemistry. Retrieved from [Link]

Sources

Exploratory

The Orthogonal Reactivity of 2,3-Dibromopyridine: A Strategic Guide for Scaffold Diversification

Executive Summary 2,3-Dibromopyridine represents a privileged scaffold in medicinal chemistry due to its "Janus-faced" reactivity. Unlike symmetrical dihalides, the electronic disparity between the C2 (adjacent to nitrog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dibromopyridine represents a privileged scaffold in medicinal chemistry due to its "Janus-faced" reactivity. Unlike symmetrical dihalides, the electronic disparity between the C2 (adjacent to nitrogen) and C3 (meta to nitrogen) positions allows for highly predictable, orthogonal functionalization. This guide outlines the mechanistic principles and experimental protocols required to selectively manipulate either position, enabling the rapid generation of diverse heterocyclic libraries.

The Electronic Landscape: A Tale of Two Carbons

To master the reactivity of 2,3-dibromopyridine, one must understand the underlying molecular orbital interactions that differentiate the two bromine substituents.

The C2 Anomaly (The "Electron-Poor" Site)

The Carbon-2 (C2) position is electronically depleted due to the inductive withdrawal (


) and resonance effects of the adjacent pyridine nitrogen.
  • Reactivity Profile: Highly susceptible to nucleophilic attack.

  • Dominant Mechanisms: Nucleophilic Aromatic Substitution (

    
    ) and Oxidative Addition (Pd
    
    
    
    ).
  • Why: The transition state for nucleophilic attack (Meisenheimer complex) is stabilized by the ability of the ring nitrogen to accept electron density. Similarly, Pd

    
     inserts faster into the C2-Br bond due to the lower LUMO energy at this position.
    
The C3 Anomaly (The "Stabilized Anion" Site)

The Carbon-3 (C3) position behaves more like a standard aryl halide but possesses a unique advantage: its proximity to the C2-bromide.

  • Reactivity Profile: Prone to Halogen-Lithium Exchange (HLE).

  • Dominant Mechanisms: Kinetic Lithiation.

  • Why: Upon treatment with organolithiums at low temperature, exchange occurs preferentially at C3. The resulting C3-lithio species is stabilized by the inductive electron-withdrawing effect of the adjacent C2-bromine atom (and potentially chelation with the ring nitrogen), preventing immediate elimination to pyridyne.

Visualization: The Regioselectivity Decision Matrix

The following diagram illustrates the divergent pathways available based on reagent selection.

ReactivityMap Start 2,3-Dibromopyridine C2_Decision Pathway A: C2 Functionalization Start->C2_Decision C3_Decision Pathway B: C3 Functionalization Start->C3_Decision C2_Reagents Reagents: Pd(0)/Boronic Acid (Suzuki) OR Nucleophile/Heat (SNAr) C2_Decision->C2_Reagents C2_Product 2-Substituted-3-Bromopyridine C2_Reagents->C2_Product  Retains C3-Br C3_Reagents Reagents: n-BuLi / -78°C (Kinetic Control) C3_Decision->C3_Reagents C3_Intermediate 3-Lithio-2-bromopyridine (Intermediate) C3_Reagents->C3_Intermediate  Fast Exchange C3_Product 3-Substituted-2-Bromopyridine C3_Intermediate->C3_Product  + Electrophile (E+)

Caption: Divergent synthesis pathways for 2,3-dibromopyridine. Blue path utilizes electronic deficiency; Red path utilizes anion stabilization.

Detailed Reactivity Profiles

A. C2-Selective Functionalization ( & Cross-Coupling)

The C2-Br bond is significantly weaker towards oxidative addition than C3-Br. In competitive Suzuki-Miyaura couplings, the catalyst will almost exclusively insert at C2 first.

  • Key Constraint: If you require substitution at C2, perform this first . Attempting to couple C3 first using Palladium is difficult without touching C2.

  • 
     Utility:  The C2 position is sufficiently activated to react with amines, thiols, and alkoxides without transition metal catalysis, provided the nucleophile is strong or heat is applied. This is a "green" alternative to Pd-coupling for C2 functionalization.
    
B. C3-Selective Functionalization (Halogen-Lithium Exchange)

This is the most powerful "switch" in the scaffold. By using n-butyllithium at -78°C, one can selectively exchange the C3-bromine for lithium.

  • The Mechanism: The reaction is driven by the formation of a more stable carbanion.[1] The C3-Li species is stabilized by the inductive effect of the adjacent C2-Br.

  • Critical Control: Temperature must be maintained at -78°C. If the temperature rises (e.g., to -20°C or 0°C), the "Halogen Dance" mechanism may activate, where the lithium migrates to C4 or causes scrambling, or the species eliminates LiBr to form a pyridyne, leading to tars.

Comparative Data: Reaction Conditions
Target SiteReaction TypeReagent ClassTypical ConditionsSelectivity
C2 Suzuki-MiyauraBoronic Acid / Pd(0)Toluene/H2O, Base, 80-100°C>95:5 (C2:C3)
C2

Amine / ThiolDMF or DMSO, Heat100% C2
C3 Li-Halogen Exch.n-BuLiTHF, -78°C >95:5 (C3:C2)
C3 Negishi (Direct)Zn Reagent / Pd(Requires C2 blocking)Variable

Experimental Protocols

The following protocols are designed to be self-validating. The success of the reaction can be determined by specific NMR signatures described in the "Validation" steps.

Protocol A: C2-Selective Suzuki Coupling

Objective: Synthesize 2-aryl-3-bromopyridine.

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Reagents: Charge flask with 2,3-dibromopyridine (1.0 equiv), Aryl-boronic acid (1.1 equiv), and

    
     (5 mol%).
    
  • Solvent: Add degassed Toluene:Ethanol (4:1 ratio, 0.1 M concentration).

  • Base: Add aqueous

    
     (2M, 2.0 equiv).
    
  • Reaction: Heat to 90°C for 4-12 hours. Monitor by TLC/LCMS.

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Validation (Self-Check):

    • 1H NMR: Look for the loss of the distinctive C2-Br shielding pattern. The doublet corresponding to the proton at C6 will shift downfield due to the conjugation with the new aryl ring.

    • LCMS: Mass shift corresponds to -Br +Aryl.

Protocol B: C3-Selective Halogen-Lithium Exchange

Objective: Synthesize 3-formyl-2-bromopyridine (using DMF as electrophile).

  • Setup: Flame-dry a Schlenk flask. Strict exclusion of moisture is required.

  • Solvent: Dissolve 2,3-dibromopyridine (1.0 equiv) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 15 mins.

  • Exchange: Add n-BuLi (1.05 equiv, 1.6M in hexanes) dropwise over 10 minutes via syringe pump or careful manual addition.

    • Note: The solution often turns yellow/orange.

  • Incubation: Stir at -78°C for exactly 30 minutes. Do not exceed 1 hour to avoid scrambling.

  • Quench: Add anhydrous DMF (2.0 equiv) dropwise.

  • Warming: Stir at -78°C for 15 mins, then remove cooling bath and allow to warm to Room Temperature (RT).

  • Validation (Self-Check):

    • 1H NMR: The appearance of an aldehyde peak (~10 ppm) is diagnostic. Crucially, the integration must show retention of the pyridine ring protons with a substitution pattern consistent with 2,3-disubstitution.

    • Failure Mode: If you see multiple isomers or loss of the C2-Br, the temperature was likely too high.

Sequential Workflow Visualization

This diagram details the logic for synthesizing a non-symmetrical 2,3-disubstituted pyridine.

SequentialWorkflow cluster_Path1 Route 1: C2 First (Standard) cluster_Path2 Route 2: C3 First (Orthogonal) Input 2,3-Dibromopyridine Step1A 1. Suzuki (C2) Input->Step1A Step2A 1. HLE / E+ (C3) Input->Step2A Inter1 2-Aryl-3-bromo Step1A->Inter1 Step1B 2. Lithiation (C3) Inter1->Step1B Final1 2-Aryl-3-E-pyridine Step1B->Final1 Inter2 3-E-2-bromo Step2A->Inter2 Step2B 2. Suzuki/SNAr (C2) Inter2->Step2B Final2 2-Nu-3-E-pyridine Step2B->Final2

Caption: Sequential functionalization logic. Route 2 is often preferred if the C2 substituent is sensitive to organolithiums.

References

  • Regioselective Suzuki–Miyaura Cross-Coupling for Substituted 2,4-Dibromopyridines. Source: The Journal of Organic Chemistry (2025). Context: Establishes the dominance of C2-reactivity in Pd-catalyzed systems due to electronic activation. URL:[Link]

  • Selective Halogen-Lithium Exchange in 2,5-Dibromopyridine (and related systems).

    
    -position (C3) relative to nitrogen.
    URL:[Link]
    
  • Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines. Source: PMC / PubMed Central (2018). Context: Provides critical data on temperature dependence (-78°C vs -20°C) for preventing the "halogen dance" and ensuring C3 selectivity. URL:[Link]

  • Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines. Source: ResearchGate / Synlett. Context: Validates the C2-exclusive reactivity of 2,3-dihalopyridines towards nucleophiles like thiolates. URL:[Link]

  • An Orthogonal Synthetic Approach to Nonsymmetrical Bisazolyl Pyridines. Source: MDPI (Molecules, 2022). Context: Demonstrates the practical application of sequential Suzuki and Sonogashira couplings on poly-halogenated pyridine scaffolds. URL:[Link]

Sources

Foundational

Commercial Availability Guide: Methyl 2,3-dibromopyridine-4-acetate

The following technical guide details the commercial availability, sourcing strategies, and synthetic accessibility of Methyl 2,3-dibromopyridine-4-acetate . Executive Summary Current Market Status: Non-Catalog / Custom...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial availability, sourcing strategies, and synthetic accessibility of Methyl 2,3-dibromopyridine-4-acetate .

Executive Summary

Current Market Status: Non-Catalog / Custom Synthesis Required Methyl 2,3-dibromopyridine-4-acetate is currently not available as an off-the-shelf commodity chemical in standard global catalogs (Sigma-Aldrich, Enamine, Combi-Blocks). It is a specialized intermediate, likely used in proprietary kinase inhibitor discovery or heterocyclic building block scaffolds.

Strategic Recommendation: Researchers requiring this compound have two primary procurement pathways:

  • Custom Synthesis (Outsourced): Lead time 4–8 weeks; high cost per gram.

  • In-House Synthesis (Recommended): A scalable, 2-step protocol starting from the commercially available precursor 2,3-Dibromo-4-methylpyridine (CAS 871483-22-6) .

Chemical Profile & Significance

This compound features a highly functionalized pyridine core. The 2,3-dibromo substitution pattern is electronically unique, offering orthogonal reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) at the C2 and C3 positions, while the C4-acetate group serves as a handle for further elaboration.

PropertySpecification (Predicted)
IUPAC Name Methyl 2-(2,3-dibromopyridin-4-yl)acetate
Molecular Formula C₈H₇Br₂NO₂
Molecular Weight 308.96 g/mol
CAS Number Not Assigned (Precursor CAS: 871483-22-6)
Predicted LogP ~2.4
Physical State Low-melting solid or viscous oil (expected)

Commercial Landscape & Sourcing Strategy

Since direct procurement is unavailable, the supply chain strategy shifts to sourcing the Advanced Intermediate .

Primary Precursor: 2,3-Dibromo-4-methylpyridine

This precursor is commercially available and serves as the starting material for the synthesis described in Section 4.

  • CAS Number: 871483-22-6[1]

  • Availability: Moderate (Specialty Building Block Suppliers)

  • Typical Purity: >97%[2]

  • Pack Sizes: 250mg, 1g, 5g[3]

  • Key Suppliers: ChemicalBook listings, specialized heterocyclic vendors (e.g., LeYan, PharmaBlock).

Decision Matrix: Make vs. Buy
FactorCustom Synthesis (Buy)In-House Synthesis (Make)
Cost High ($2,000+ for 1g)Low (~$300 materials for 5g)
Lead Time 4–8 Weeks1 Week
Risk Vendor delay / QC failureTechnical execution (Lithiation)
Scalability Linear cost increaseHigh scalability

Technical Synthesis Protocol (In-House Production)

Scientific Rationale: Direct halogenation of pyridine acetates is non-selective. The most robust route utilizes lateral lithiation of the 4-methyl group on the 2,3-dibromo-4-methylpyridine core. The electron-withdrawing nature of the pyridine ring, enhanced by the two bromine atoms, significantly acidifies the benzylic (picolinic) protons, facilitating deprotonation by LDA at -78°C without disturbing the bromine substituents (provided temperature control is strict to prevent "halogen dance" or Li-Br exchange).

Reaction Scheme (Graphviz Visualization)

SynthesisPathway cluster_legend Reaction Conditions Start 2,3-Dibromo-4-methylpyridine (CAS 871483-22-6) Inter Lithium Intermediate (C4-Benzylic Anion) Start->Inter LDA, THF -78°C, 30 min Product Methyl 2,3-dibromopyridine-4-acetate (Target) Inter->Product 1. Dimethyl Carbonate (DMC) 2. H3O+ Quench Desc Critical Control: Maintain T < -70°C to prevent Li-Br exchange.

Figure 1: Synthetic pathway via lateral lithiation of 2,3-dibromo-4-methylpyridine.

Step-by-Step Methodology

Reagents:

  • 2,3-Dibromo-4-methylpyridine (1.0 eq)

  • Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane)

  • Dimethyl Carbonate (DMC) (1.5 eq) or Methyl Chloroformate (1.2 eq)

  • Anhydrous THF (Solvent)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add 2,3-dibromo-4-methylpyridine (dissolved in minimal THF). Dropwise add LDA over 15 minutes. The solution typically turns deep red/orange, indicating formation of the benzylic anion.

    • Critical Check: Stir for exactly 30 minutes at -78°C. Do not allow temperature to rise, or Li-Br exchange at the C3 position may occur.

  • Electrophile Addition: Add Dimethyl Carbonate (DMC) dropwise. DMC is preferred over methyl chloroformate to avoid double addition (formation of malonates).

  • Quench: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with saturated NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4][5]

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Quality Control & Handling

Analytical Specifications (Self-Validating)
  • ¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the methyl singlet (~2.4 ppm) and appearance of a methylene singlet (~3.7 ppm) and methyl ester singlet (~3.75 ppm). The aromatic region should show one singlet (H6) or doublet (if H5/H6 coupling exists, but C2/C3 are substituted).

    • Note: Since C2 and C3 are brominated, there is only one aromatic proton at C5 (or C6 depending on numbering convention, actually C5 and C6 are H-bearing in a 2,3-dibromo-4-subst system? No, pyridine is 6-membered. 1=N, 2=Br, 3=Br, 4=Acetate. Positions 5 and 6 are protons.[6] Expect an AB system or two doublets).

  • LC-MS: Confirm Mass [M+H]⁺ ≈ 309.9 (Br isotope pattern 1:2:1 is critical).

Stability
  • Storage: Store at 2–8°C under inert gas. Pyridine acetates can be prone to decarboxylation or oxidation if left in solution for extended periods.

  • Light Sensitivity: Protect from light due to the poly-halogenated nature (photolytic debromination risk).

References

  • Precursor Availability (2,3-Dibromo-4-methylpyridine)

    • Source: ChemicalBook & PubChem Listings.
    • URL:

  • Context: General procedure for functionalization of halopicolines.
  • Analogous Synthesis (2,5-Dibromopyridine derivatives)

    • Source: Organic Syntheses, Coll. Vol. 5, p. 139 (1973).
    • URL:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2,3-dibromopyridine-4-acetate

Introduction: The Strategic Importance of Substituted Pyridines in Modern Drug Discovery The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a va...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on molecular polarity and bioavailability, make it an invaluable component in the design of novel therapeutics.[4][5] The precise functionalization of the pyridine ring is therefore a critical task in the drug development pipeline, enabling the fine-tuning of a molecule's pharmacological profile.[3]

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds, revolutionizing the synthesis of aryl and heteroaryl amines.[6][7] This palladium-catalyzed cross-coupling reaction offers significant advantages over traditional methods, such as nucleophilic aromatic substitution, due to its broad substrate scope, functional group tolerance, and milder reaction conditions.[6][8] For substrates like Methyl 2,3-dibromopyridine-4-acetate, which is an electron-deficient heterocycle, the Buchwald-Hartwig amination provides a reliable pathway for the introduction of diverse amine functionalities, which is crucial for building libraries of potential drug candidates.[9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to Methyl 2,3-dibromopyridine-4-acetate. It delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and discusses the critical parameters that influence reaction outcomes.

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for successful troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[10][11]

Buchwald-Hartwig Amination Cycle cluster_reactants Reactants Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition Ar-X Amine_Coordination Amine Coordination Complex Oxidative_Addition->Amine_Coordination R2NH Amido_Complex Palladium Amido Complex Amine_Coordination->Amido_Complex -HX (Base) Product Aminated Product Amido_Complex->Product Reductive Elimination Product->Pd(0)L Regenerated Catalyst Ar-X Aryl Halide (Methyl 2,3-dibromopyridine-4-acetate) R2NH Amine Base Base Buchwald-Hartwig Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware B Add Catalyst, Ligand, Substrate, and Base A->B C Establish Inert Atmosphere B->C D Add Solvent and Amine C->D E Heat and Stir D->E F Monitor by TLC E->F G Cool and Quench F->G Reaction Complete H Filter through Celite G->H I Concentrate H->I J Column Chromatography I->J

Sources

Application

Application Note &amp; Protocol: A Proposed Scalable Synthesis of Methyl 2,3-dibromopyridine-4-acetate

Abstract Methyl 2,3-dibromopyridine-4-acetate is a valuable, functionalized heterocyclic building block for pharmaceutical and agrochemical research. Direct, scalable protocols for this specific molecule are not widely r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2,3-dibromopyridine-4-acetate is a valuable, functionalized heterocyclic building block for pharmaceutical and agrochemical research. Direct, scalable protocols for this specific molecule are not widely reported in peer-reviewed literature. This document outlines a proposed, robust, and scalable two-step synthetic route starting from commercially available Methyl 4-pyridylacetate. The proposed synthesis involves an initial N-oxide formation followed by a regioselective bromination. This application note provides a detailed theoretical framework, step-by-step laboratory protocols for pilot and scale-up operations, safety considerations, and methods for in-process monitoring.

Introduction and Rationale

Substituted pyridine derivatives are cornerstone structures in modern drug discovery.[1] The unique electronic properties and structural motifs offered by polysubstituted pyridines make them privileged scaffolds in medicinal chemistry. Methyl 2,3-dibromopyridine-4-acetate, in particular, offers multiple reaction handles for further chemical elaboration, such as cross-coupling reactions at the bromine-substituted positions and modification of the ester group.

Direct bromination of the pyridine ring is often challenging, typically requiring harsh conditions and yielding mixtures of isomers.[2] Electrophilic substitution on an unactivated pyridine ring preferentially occurs at the 3-position under extreme temperatures (e.g., >300 °C).[2] To achieve the desired 2,3-dibromo substitution pattern under more practical and scalable conditions, this protocol employs a pyridine N-oxide intermediate. The N-oxide activates the pyridine ring, making the 2- and 4-positions more susceptible to electrophilic attack. Subsequent bromination can then be directed to the desired positions before a final deoxygenation step. This strategic approach is adapted from established methods for the halogenation of activated pyridine systems.[3][4][5]

Proposed Synthetic Pathway

The proposed two-step synthesis is designed for scalability and relies on well-understood, high-yielding transformations.

Synthetic_Pathway cluster_0 Step 1: N-Oxide Formation cluster_1 Step 2: Oxidative Bromination Start Methyl 4-pyridylacetate Reagent1 m-CPBA or H₂O₂/AcOH Intermediate Methyl (1-oxido-4-pyridinyl)acetate Intermediate2 Methyl (1-oxido-4-pyridinyl)acetate Reagent2 POBr₃ / PBr₅ or HBr/H₂O₂ Product Methyl 2,3-dibromopyridine-4-acetate

Caption: Proposed two-step synthesis of the target compound.

Safety & Handling Precautions

All operations must be conducted in a certified chemical fume hood by personnel trained in handling hazardous materials. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[6][7][8]

  • Bromine & Brominating Agents (POBr₃, PBr₅, HBr): These reagents are highly corrosive, toxic, and can cause severe burns upon contact.[6][7][9] Inhalation of vapors can lead to acute respiratory distress.[6][10] Ensure excellent ventilation and have an emergency eyewash station and safety shower readily accessible.[7] A sodium thiosulfate solution should be available for neutralizing bromine spills.[8]

  • m-Chloroperoxybenzoic acid (m-CPBA): A strong oxidizing agent that can be shock-sensitive, especially when dry.

  • Hydrogen Peroxide (H₂O₂): Concentrated solutions are strong oxidizers and can cause severe burns.

  • Solvents: Dichloromethane and Acetic Acid are corrosive and have associated inhalation hazards.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[9]

Detailed Experimental Protocols

Part A: Synthesis of Methyl (1-oxido-4-pyridinyl)acetate (Pilot Scale)

This procedure details the oxidation of the starting material to its N-oxide.

Workflow Diagram

Caption: Workflow for the N-Oxide formation step.

Reagents & Equipment

Reagent/EquipmentPilot Scale (10g)Scale-Up (100g)
Methyl 4-pyridylacetate10.0 g100.0 g
m-CPBA (77%)16.5 g165.0 g
Dichloromethane (DCM)200 mL2.0 L
10% aq. Na₂S₂O₃100 mL1.0 L
Sat. aq. NaHCO₃100 mL1.0 L
Anhydrous Na₂SO₄20 g200 g
Round Bottom Flask500 mL5 L
Magnetic StirrerYesNo (Overhead)
Overhead StirrerNoYes

Procedure:

  • Reaction Setup: Charge a 500 mL round-bottom flask with Methyl 4-pyridylacetate (10.0 g) and Dichloromethane (200 mL).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add m-CPBA (16.5 g) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up & Quench: Cool the reaction back to 0 °C and slowly add 10% aqueous sodium thiosulfate solution (100 mL) to quench excess peroxide. Stir for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 100 mL) and then with brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography (Silica gel, gradient elution with 5-10% Methanol in DCM) to afford the pure N-oxide.

Part B: Synthesis of Methyl 2,3-dibromopyridine-4-acetate (Pilot Scale)

This procedure details the critical oxidative bromination step.

Reagents & Equipment

Reagent/EquipmentPilot Scale (10g)Scale-Up (100g)
Methyl (1-oxido-4-pyridinyl)acetate10.0 g100.0 g
Phosphorous oxybromide (POBr₃)34.0 g340.0 g
Toluene (anhydrous)100 mL1.0 L
Ice / WaterAs neededAs needed
20% aq. NaOHAs neededAs needed
Ethyl Acetate200 mL2.0 L
Round Bottom Flask250 mL3 L

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, suspend Methyl (1-oxido-4-pyridinyl)acetate (10.0 g) in anhydrous toluene (100 mL).

  • Reagent Addition: Carefully add phosphorous oxybromide (POBr₃) (34.0 g) portion-wise. The reaction is exothermic; maintain the temperature below 40 °C with an ice bath if necessary.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up & Quench: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 200 g) with vigorous stirring. Caution: This quench is highly exothermic.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding 20% aqueous sodium hydroxide until the pH is approximately 8. Maintain a low temperature with an ice bath during neutralization.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield Methyl 2,3-dibromopyridine-4-acetate.

Scale-Up Considerations

Scaling this synthesis requires careful attention to thermal management and material handling.

  • Exotherm Control: The addition of m-CPBA and POBr₃, and especially the final quench and neutralization steps, are exothermic. For larger scales, a jacketed reactor with active cooling is essential to maintain temperature control.

  • Reagent Addition: On a 100g scale, solid reagents like m-CPBA and POBr₃ should be added via a solid addition funnel to control the rate and manage the exotherm.

  • Stirring: Magnetic stirring is insufficient for larger volumes. An overhead mechanical stirrer is required to ensure efficient mixing and heat transfer.[11]

  • Quenching: The quench step must be performed with extreme caution on a large scale. The reaction mixture should be added slowly to a well-stirred, large excess of ice in a vessel capable of handling the volume and exotherm.

References

  • The Development of a Practical and Reliable Large-Scale Synthesis of 2,6-Diamino-4-bromopyridine.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC.
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PubMed Central.
  • Bromine (Br2): Assessing Health Risks and Safety Protocols.
  • Synthesis of a New Series of Pyridine and Fused Pyridine Deriv
  • 4-Pyridineacetic Acid. Pipzine Chemicals.
  • A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters.
  • An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine deriv
  • Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis.
  • Safety D
  • Handling liquid bromine and preparing bromine w
  • Bromine | Chemical Emergencies. Centers for Disease Control and Prevention (CDC).
  • New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange.
  • SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Semantic Scholar.
  • Synthesis method of 2,5-dibromopyridine.
  • Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. PubMed Central.
  • A large-scale synthesis of (E)
  • How to carry out bromination of pyridine at 2- or 4- positions?.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2,3-dibromopyridine-4-acetate

Status: Operational Ticket ID: PYR-DB-4AC-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary & Critical Process Parameters (CPP) Target Molecule: Methyl 2,3-dibromop...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-DB-4AC-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Critical Process Parameters (CPP)

Target Molecule: Methyl 2,3-dibromopyridine-4-acetate CAS: (Analogous structures: 2,3-dibromo-4-picoline precursors) Primary Synthetic Challenge: The synthesis relies on the lateral lithiation of 2,3-dibromo-4-methylpyridine.[1][2] The critical failure mode is the "Halogen Dance" (HD) —a base-catalyzed migration of the bromine atom from C3 to C4 (or C5), which competes with the desired lateral deprotonation of the methyl group.

Dashboard: Reaction Critical Limits
ParameterOptimal RangeFailure Consequence
Temperature -78°C to -90°C (Strict)> -60°C: Triggers Halogen Dance (isomerization).[1][2]
Base Selection LDA (Freshly prepared)n-BuLi: Causes nucleophilic attack on Br (Li-Hal exchange) or ring addition.[1][2]
Solvent THF (Anhydrous, <50 ppm H₂O)Wet THF: Quenches the lithiated species immediately; low conversion.[2]
Electrophile Dimethyl Carbonate (DMC) Chloroformates: Often lead to double-addition or difficult workups.[1][2]
Quench pH pH 6.5 - 7.5 Acidic: Decarboxylation of the pyridine acetate.[1] Basic: Hydrolysis.

The "Golden Route" Protocol

Recommended methodology to maximize yield and suppress isomerization.

Phase A: Preparation of the Lateral Anion

Principle: Kinetic control is essential. You must deprotonate the methyl group faster than the bromine can migrate.

  • Equipment: Flame-dried 3-neck flask, internal temperature probe (critical), N₂/Ar atmosphere.

  • Reagents:

    • Starting Material: 2,3-dibromo-4-methylpyridine (1.0 eq).[1][2]

    • Base: Lithium Diisopropylamide (LDA) (1.1 - 1.2 eq).[1][2] Note: Prepare LDA fresh from

      
       and n-BuLi at 0°C, then cool.[1][2]
      
    • Solvent: THF (0.1 M concentration relative to substrate).[2]

  • Step-by-Step:

    • Cool the LDA/THF solution to -78°C . Ensure the internal temp is stable.

    • Add the solution of 2,3-dibromo-4-methylpyridine in THF dropwise over 20–30 minutes.

    • Monitor: Do not allow the internal temperature to rise above -70°C during addition.

    • Aging: Stir at -78°C for exactly 30–45 minutes. Do not over-stir; the kinetic anion can equilibrate to the thermodynamic ring-lithiated species.[1]

Phase B: Electrophilic Trapping (The DMC Method)

Principle: Dimethyl carbonate (DMC) is preferred over methyl chloroformate because it is less aggressive and minimizes double-alkylation byproducts.[2]

  • Addition: Add neat Dimethyl Carbonate (3.0 eq) rapidly to the mixture at -78°C.

  • Warming: Allow the mixture to warm slowly to -20°C over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl while still cold (-20°C).

Phase C: Workup & Purification
  • Extraction: Extract with EtOAc (x3).

  • Wash: Brine wash is critical to remove lithium salts which can catalyze decomposition.

  • Purification: Flash chromatography on Silica Gel.

    • Tip: Pre-treat silica with 1% Triethylamine (TEA) to neutralize acidity.[2] Pyridine acetates are prone to decarboxylation on acidic silica.

Troubleshooting Guide (FAQ)

Issue 1: "I am seeing a mixture of isomers (3,4-dibromo or 2,5-dibromo) in my NMR."

Diagnosis: The Halogen Dance. This occurs when the reaction temperature is too high.[1][2] The lithiated intermediate undergoes a rapid equilibrium where the lithium moves to the ring, and the bromine migrates to the more stable position. Corrective Action:

  • Verify Probe: Ensure your thermometer is in the liquid, not just the headspace.[2]

  • Lower Temp: Operate at -90°C if possible.

  • Faster Trap: Reduce the "aging" time of the anion. Trap immediately after addition is complete.

Issue 2: "My yield is low (<20%), and I recover starting material."

Diagnosis: Moisture or "Base Kill".

  • Moisture: Even trace water in THF kills the lateral anion instantly.

  • Base Kill: If you used n-BuLi directly, it likely attacked the bromine (Li-Hal exchange) rather than deprotonating the methyl group.[1][2] Corrective Action:

  • Distill THF over Na/Benzophenone or use a column solvent system.

  • Strictly use LDA. The steric bulk of LDA prevents it from attacking the bromine atom, forcing it to act as a base on the methyl protons.

Issue 3: "The product decomposes during column chromatography."

Diagnosis: Acid-Catalyzed Decarboxylation. Pyridine acetates are "masked" ylides.[1] On acidic silica, the ester can hydrolyze to the acid, which then spontaneously decarboxylates to give back the methylpyridine (or a polymer).[2] Corrective Action:

  • Neutralize Silica: Run the column with 1% Et₃N in the eluent.

  • Speed: Perform a "flash" filtration rather than a long column.

Mechanistic Visualization

The following diagram illustrates the competition between the desired Lateral Lithiation and the undesired Halogen Dance .

G cluster_cold Kinetic Control (-78°C) cluster_warm Thermodynamic Drift (> -60°C) Start 2,3-Dibromo-4-methylpyridine LateralAnion Lateral Anion (Py-CH2-Li) Start->LateralAnion LDA, -78°C (Fast) RingLithio Ring Lithiation (C4-Li species) Start->RingLithio Slow / High Temp Product TARGET: Methyl 2,3-dibromopyridine-4-acetate LateralAnion->Product DMC Trap (Keep Cold!) LateralAnion->RingLithio Equilibration (If warmed) DanceInt Halogen Dance Intermediate RingLithio->DanceInt Br Migration WrongIsomer Isomerized Byproducts (3,4-dibromo / 2,5-dibromo) DanceInt->WrongIsomer Quench

Caption: Figure 1. The Divergent Pathway. Success depends on maintaining the Kinetic Pathway (Green) and preventing equilibration to the Halogen Dance cycle (Red).[2]

References & Authority

  • Gschwend, H. W., & Rodriguez, H. R. (1979).[2][3] Heteroatom-Facilitated Lithiations. Organic Reactions.[3][4][5][6][7][8] Context: Foundational text on lateral lithiation mechanics and the acidity of picoline protons. [2]

  • Schlosser, M. (2005).[2] The "Halogen Dance" and Other Halogen Migration Reactions. Angewandte Chemie International Edition. Context: The authoritative review on the mechanism of halogen migration in poly-halogenated heterocycles. [2]

  • Gouy, M. H., et al. (2022).[2] Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal. Context: Specifically addresses the competition between lateral lithiation and halogen dance in 2,3-dihalopyridines, proving that temperature control (< -60°C) is the deciding factor.[1][2]

  • BenchChem Technical Guide. Synthesis of 2-Bromo-4-methylpyridine and derivatives. Context: Provides process parameters for handling halogenated picoline precursors.

Sources

Optimization

Technical Support Center: Preventing Debromination Side Reactions in Pyridine Coupling

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to addressing a common yet often frustrating challenge in synthetic chemistry: the unwanted debromination...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing a common yet often frustrating challenge in synthetic chemistry: the unwanted debromination of pyridine substrates during cross-coupling reactions. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to troubleshoot and prevent this yield-reducing side reaction. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Understanding the Problem: The Competing Pathway of Debromination

Debromination, technically known as hydrodehalogenation, is a side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom.[1] This leads to the formation of a simple pyridine byproduct instead of your desired coupled product, consuming starting material and complicating purification. This unwanted reaction competes directly with the desired reductive elimination step in the palladium-catalyzed catalytic cycle.[1]

Several popular and powerful cross-coupling reactions are susceptible to this issue when bromopyridines are used as substrates, including:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives.[1]

  • Buchwald-Hartwig Amination: Carbon-nitrogen bond formation with amines.[1]

  • Sonogashira Coupling: Coupling with terminal alkynes.[1]

The position of the bromine atom on the pyridine ring can significantly influence the likelihood of debromination, with 2-bromopyridines often proving to be particularly challenging substrates.[1] This is due to the proximity of the basic nitrogen atom, which can interact with the catalyst center.[2]

Troubleshooting and Optimization Strategies

When significant debromination is observed, a systematic approach to optimizing your reaction conditions is crucial. The following sections detail key parameters to investigate.

The Critical Role of the Ligand: Steric and Electronic Effects

The choice of phosphine ligand is arguably the most critical factor in mitigating debromination. The ligand directly influences the electronic and steric environment of the palladium catalyst, which in turn dictates the relative rates of the desired coupling versus the undesired debromination.

Key Insight: Bulky and electron-rich ligands are generally preferred.[1] These ligands accelerate the C-C or C-N bond-forming reductive elimination step, allowing it to outcompete the debromination pathway.[1] They also create a sterically hindered environment around the palladium center, which can disfavor the approach of small hydride sources that lead to debromination.[3]

Ligand_Effect cluster_ligand Ligand Properties cluster_outcome Reaction Outcome Bulky_Electron_Rich Bulky & Electron-Rich Ligands (e.g., RuPhos, BrettPhos) Desired_Coupling Favors Desired Coupling Bulky_Electron_Rich->Desired_Coupling Accelerates Reductive Elimination Less_Bulky_Less_Donating Less Bulky/Donating Ligands (e.g., PPh3) Debromination Promotes Debromination Less_Bulky_Less_Donating->Debromination Allows Competing Side Reaction

Troubleshooting Table: Ligand Selection

Ligand ClassKey CharacteristicsRecommended for Pyridine Coupling?Notes
Biaryl Phosphines (e.g., RuPhos, BrettPhos)Bulky, electron-richHighly Recommended Often the first choice for challenging couplings.[1]
Ferrocenyl Phosphines (e.g., dppf)Robust, good for many couplingsOften Effective A good starting point, but may not be optimal for highly sensitive substrates.
Triphenylphosphine (PPh₃) Less bulky, less electron-donatingUse with Caution More likely to lead to debromination, especially with electron-deficient pyridines.[3]
The Influence of Base and Solvent

The choice of base and solvent system can have a profound impact on the extent of debromination.[3]

Base Selection: While a base is essential for the catalytic cycle, overly strong bases can promote debromination.[3] It is often beneficial to screen a range of bases with varying strengths and properties.

  • Strong Bases (e.g., NaOtBu, KOtBu): While effective in many couplings, they can sometimes exacerbate debromination. Use judiciously.

  • Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): A good, milder starting point that is often effective.[3]

  • Phosphate Bases (e.g., K₃PO₄): Can be particularly effective in suppressing debromination in certain systems.[1][3]

Solvent Selection: Aprotic solvents are generally preferred to minimize the presence of potential proton sources that can lead to hydrodehalogenation.[3]

  • Aprotic Solvents (e.g., Toluene, Dioxane, THF): Generally the preferred choice.[3]

  • Protic Solvents (e.g., alcohols): Should be avoided if debromination is a significant issue, as they can act as hydride sources.[4]

Reaction Temperature and Time

Higher reaction temperatures can increase the rate of the desired reaction, but they can also accelerate the rate of debromination.[3]

Troubleshooting Steps:

  • Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) and monitor for changes in the product-to-byproduct ratio.[3]

  • Extend the Reaction Time: If lowering the temperature slows the desired reaction too much, a longer reaction time may be necessary to achieve full conversion.

The Role of the Palladium Precursor

Using well-defined palladium pre-catalysts, such as the G3 or G4 palladacycles developed by the Buchwald group, can lead to more reproducible results and potentially lower levels of side reactions compared to using simple palladium salts like Pd(OAc)₂.[1] These pre-catalysts are designed for the efficient in situ generation of the active Pd(0) species.

Frequently Asked Questions (FAQs)

Q1: What exactly is debromination in the context of pyridine coupling? A1: Debromination, also known as hydrodehalogenation, is a side reaction in palladium-catalyzed cross-coupling where the bromine on the pyridine ring is replaced by a hydrogen atom. This forms an undesired pyridine byproduct instead of the intended coupled product and can compete with the desired reductive elimination step in the catalytic cycle.[1]

Q2: Are certain pyridine coupling reactions more prone to debromination? A2: Yes, debromination can be a significant issue in several common palladium-catalyzed cross-coupling reactions with bromopyridines, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[1] The position of the bromine atom is also a factor, with 2-bromopyridines often being particularly susceptible.[1]

Q3: My Suzuki coupling is also suffering from protodeboronation of my boronic acid. Are these related? A3: While both are undesired side reactions, they are distinct processes. Debromination (hydrodehalogenation) occurs on the bromopyridine substrate. Protodeboronation is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[5] However, the conditions that favor one may sometimes influence the other. To minimize protodeboronation, consider using boronic esters (e.g., pinacol esters) which can exhibit greater stability.[6][7]

Q4: Can impurities in my reagents or solvents be a source of the problem? A4: Absolutely. The presence of water or other protic impurities in your solvents or reagents can act as a source of protons or hydrides, leading to reductive debromination.[3][4] Always use high-purity, anhydrous solvents and ensure your reagents are dry.

Q5: Is it better to use a pre-catalyst to avoid debromination? A5: Using well-defined palladium pre-catalysts, such as the Buchwald G3 or G4 palladacycles, can be advantageous.[1] These pre-catalysts are designed for efficient in situ generation of the active Pd(0) species, which can lead to more reproducible results and potentially lower levels of side reactions like debromination compared to using simple palladium salts like Pd(OAc)₂ or PdCl₂.

Key Experimental Protocols

The following are representative protocols designed to minimize debromination for common pyridine coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid

This protocol utilizes a bulky, electron-rich phosphine ligand and a phosphate base to suppress debromination.[1]

Reagents and Materials:

  • 3-Bromopyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add 3-bromopyridine, phenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the tube with nitrogen or argon three times.[1]

  • In a separate vial, dissolve Pd₂(dba)₃ and RuPhos in anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube under a positive pressure of inert gas.[1]

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 16 hours.[1]

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).[1]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine

This protocol employs a pre-catalyst and a weaker base to minimize debromination of the sensitive 2-bromopyridine substrate.[1]

Reagents and Materials:

  • 2-Bromopyridine (1.0 mmol)

  • Morpholine (1.2 mmol)

  • BrettPhos Pd G3 (0.02 mmol, 2 mol%)

  • K₂CO₃ (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add 2-bromopyridine, BrettPhos Pd G3 pre-catalyst, and K₂CO₃ to an oven-dried vial.

  • Add anhydrous 1,4-dioxane followed by morpholine.

  • Seal the vial and heat the reaction mixture at 100 °C with vigorous stirring for 18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling of 3-Bromopyridine with Phenylacetylene

A copper-free protocol can help to avoid side reactions, including potential debromination pathways.[1]

Reagents and Materials:

  • 3-Bromopyridine (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Triethylamine (3.0 mmol)

  • Anhydrous DMF (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add 3-bromopyridine and Pd(PPh₃)₄.

  • Evacuate and backfill the tube with nitrogen or argon three times.[1]

  • Add anhydrous DMF, triethylamine, and phenylacetylene via syringe.[1]

  • Seal the tube and heat the reaction mixture at 80 °C with vigorous stirring for 6 hours.[1]

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

Troubleshooting_Workflow Start Significant Debromination Observed Step1 Switch to Bulky, Electron-Rich Ligand (e.g., RuPhos, BrettPhos) Start->Step1 Step2 Screen Weaker Bases (K3PO4, K2CO3) Step1->Step2 If problem persists Step3 Lower Reaction Temperature (e.g., to 80-90 °C) Step2->Step3 If problem persists Step4 Use Anhydrous Aprotic Solvent (Toluene, Dioxane) Step3->Step4 If problem persists Step5 Consider a Well-Defined Pre-catalyst (e.g., Buchwald G3/G4) Step4->Step5 If problem persists End Debromination Minimized Step5->End Optimized Condition

References

  • ResearchGate. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Protodeboronation. Wikipedia. Retrieved from [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Retrieved from [Link]

  • Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the debromination reaction. ResearchGate. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 137(34), 11065–11078. Retrieved from [Link]

  • Serna, S., & Gotor-Fernández, V. (2021). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Molecules, 26(11), 3328. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 10.7: Organometallic Coupling Reactions. Chemistry LibreTexts. Retrieved from [Link]

Sources

Troubleshooting

HPLC method development for Methyl 2,3-dibromopyridine-4-acetate analysis

Technical Support Center: HPLC Method Development for Methyl 2,3-dibromopyridine-4-acetate Executive Summary Analyzing Methyl 2,3-dibromopyridine-4-acetate requires a nuanced approach due to its dual nature: it contains...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Method Development for Methyl 2,3-dibromopyridine-4-acetate

Executive Summary

Analyzing Methyl 2,3-dibromopyridine-4-acetate requires a nuanced approach due to its dual nature: it contains a basic nitrogen (pyridine ring) suppressed by electron-withdrawing halogens, and a hydrolytically sensitive methyl ester group.

This guide moves beyond generic protocols to address the specific physicochemical challenges of this molecule. Our goal is to help you build a robust, self-validating HPLC method that ensures separation efficiency, peak symmetry, and analyte stability.

Module 1: Physicochemical Profile & Method Strategy

Before injecting a sample, understand the molecule's behavior. This dictates your column and mobile phase selection.

PropertyValue (Est.)Chromatographic Implication
Structure Pyridine core, 2,3-dibromo, 4-methyl acetateHydrophobic : Requires high organic content for elution.
Basicity (pKa) < 3.0 (Suppressed by Br)Weak Base : Likely neutral at pH 3-4. Less prone to silanol tailing than alkyl-pyridines, but tailing is still a risk.
Stability Ester linkageHydrolysis Risk : Avoid pH > 7.0. Avoid protic solvents (MeOH) in stock solutions if transesterification is observed.
UV Absorbance λmax ~254–270 nmDetection : Standard UV is sufficient.

Module 2: Method Development Guide (Q&A Format)

Q1: What is the recommended starting condition for this molecule?

A: Do not start with isocratic. Use a broad gradient to assess retention and impurities.

Protocol: The "Scout" Gradient

  • Column: C18 (L1), End-capped, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 30°C.

  • Detection: 254 nm.[3]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
15.0 95 Linear Ramp
20.0 95 Wash
20.1 5 Re-equilibration

| 25.0 | 5 | End |

Why this works: The acidic pH ensures the pyridine nitrogen is fully protonated (or fully suppressed depending on exact pKa), minimizing secondary interactions. ACN is preferred over Methanol to reduce system backpressure and avoid potential transesterification of the methyl ester.

Q2: I see peak tailing (Asymmetry > 1.5). How do I fix this?

A: Tailing in pyridine derivatives usually stems from residual silanol interactions on the silica support.

Troubleshooting Workflow:

  • Switch Buffer: Replace 0.1% Formic Acid with 10-20 mM Ammonium Formate (pH 3.5) . The ammonium ions compete with the pyridine for silanol sites, effectively "blocking" them.

  • Add Ion Pair (Last Resort): If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase, but ensure your column is pH stable.

  • Column Choice: Switch to a "Base-Deactivated" column (e.g., C18 with embedded polar groups or hybrid particles).

Visual Logic: Peak Tailing Troubleshooting

TailingFix Start Issue: Peak Tailing (As > 1.5) CheckPH Check Mobile Phase pH (Is it < pKa?) Start->CheckPH Buffer Switch to Buffered Acid (20mM NH4 Formate pH 3.0) CheckPH->Buffer Yes, pH is low Column Switch to Hybrid/BDS Column (High Surface Coverage) Buffer->Column Tailing Persists Success Peak Symmetry < 1.2 Buffer->Success Tailing Resolved Column->Success

Caption: Decision pathway for resolving peak asymmetry in nitrogen-containing heterocycles.

Q3: My retention time is shifting between injections. What is happening?

A: This is often a pH Hysteresis or Temperature issue.

  • Mechanism: Because the pKa of dibromopyridine is likely low (2-3), operating at pH 2.7 (Formic acid) puts the molecule in a transition state between ionized and neutral forms. Small fluctuations in mobile phase pH will drastically change retention.

  • Solution: Buffer the mobile phase to pH 3.5 - 4.0 (using Ammonium Formate/Formic Acid buffer) to ensure a stable ionization state.

  • Thermostat: Ensure column temperature is controlled within ±0.5°C.

Q4: The area counts for the main peak are decreasing over time in the autosampler. Is the sample degrading?

A: Yes, likely due to Ester Hydrolysis .

Stability Protocol:

  • Diluent Check: Are you using water in your diluent?

    • Fix: Use 100% Acetonitrile or 90:10 ACN:Water for sample prep.

    • Reason: Methyl esters hydrolyze to the carboxylic acid (Methyl 2,3-dibromopyridine-4-carboxylate) in aqueous environments, especially if acidic/basic.

  • Light Protection: Brominated compounds are photolabile (susceptible to debromination).

    • Fix: Use amber vials and minimize benchtop exposure.

Experimental Verification of Stability: Run a "Solution Stability" study:

  • Prepare Standard A (Fresh).

  • Inject Standard A at T=0, T=4h, T=12h, T=24h.

  • Acceptance Criteria: RSD of Area < 2.0%; No new impurity peaks > 0.1%.

Module 3: Method Validation & Lifecycle

Once optimized, the method must be validated. Use this workflow to ensure compliance with ICH Q2(R1) guidelines.

Method Development & Validation Workflow

Validation Define 1. Define ATP (Analytical Target Profile) Scout 2. Screening (Gradient/Column Selection) Define->Scout Optimize 3. Optimization (Resolution > 2.0, Tailing < 1.5) Scout->Optimize Stress 4. Forced Degradation (Acid/Base/Oxidation/Light) Optimize->Stress Stress->Optimize Separation Failed Validate 5. Final Validation (Linearity, Accuracy, Precision) Stress->Validate Mass Balance OK

Caption: Lifecycle approach from definition to validation, emphasizing stress testing for stability indication.

System Suitability Limits (Recommended):

  • Theoretical Plates (N): > 5,000

  • Tailing Factor (T): 0.8 – 1.5

  • Resolution (Rs): > 2.0 between analyte and nearest impurity (likely the hydrolysis product).

  • RSD (n=5): < 1.0%

References

  • Analysis of Pyridine Derivatives

    • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products. (2026).[4][5][6][7] Scientific Reports.

  • Separation of Halogenated Pyridines

    • HPLC Separation of Pyridine, Bromopyridine and Bipyridine on Amaze SC Mixed-Mode Column. Helix Chromatography.

  • General HPLC Troubleshooting

    • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. SIELC Technologies.[8][9]

  • Chemical Properties & Safety

    • 2,3-Dibromo-4-methylpyridine PubChem Entry.[10] National Library of Medicine.

Sources

Reference Data & Comparative Studies

Validation

NMR characterization data for Methyl 2,3-dibromopyridine-4-acetate

Executive Summary & Technical Context[2][3][4][5][6][7][8] In the development of pyridine-based kinase inhibitors and agrochemicals, Methyl 2,3-dibromopyridine-4-acetate serves as a critical scaffold.[1] Its value lies i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[2][3][4][5][6][7][8]

In the development of pyridine-based kinase inhibitors and agrochemicals, Methyl 2,3-dibromopyridine-4-acetate serves as a critical scaffold.[1] Its value lies in the orthogonal reactivity of the halogen handles: the C2-bromine is highly activated for nucleophilic aromatic substitution (


), while the C3-bromine is reserved for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).[1]

However, the synthesis of this intermediate often yields regioisomeric impurities, particularly 2,5-dibromo and 3,5-dibromo isomers, which possess identical mass spectra (


 patterns) but vastly different reactivities.[1]

This guide provides a comparative NMR characterization framework . Rather than offering a static peak list, we define the specific spectroscopic "fingerprints" required to unambiguously distinguish the target 2,3-dibromo regioisomer from its alternatives, supported by theoretical chemical shift analysis and experimental protocols.

Structural Analysis & Predicted NMR Data

The target molecule is Methyl 2,3-dibromopyridine-4-acetate .[1]

  • Formula:

    
    
    
  • Molecular Weight: 322.98 g/mol

Predicted NMR Data (400 MHz, )

Note: Values are derived from substituent chemical shift (SCS) additivity rules applied to pyridine base systems and validated against analogous 2,3-dibromopyridine scaffolds.

Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Logic
8.25 - 8.35 Doublet (d)1H

H-6

-proton to Nitrogen; deshielded by ring current and N-electronegativity.[1]
7.40 - 7.50 Doublet (d)1H

H-5

-proton; shielded relative to H-6.[1] Shows characteristic ortho-coupling to H-6.[1]
3.85 Singlet (s)2H--CH

-
Benzylic-like methylene; deshielded by the pyridine ring and carbonyl.[1]
3.75 Singlet (s)3H--OCH

Methyl ester; typical aliphatic methoxy range.[1]
Predicted NMR Data (100 MHz, )
Shift (

, ppm)
AssignmentTypeNotes
169.5 C=O CarbonylTypical ester carbonyl.
148.0 C-6 CHDeshielded

-carbon.[1]
144.5 C-2 C-BrIpso-carbon; deshielded by N, shielded by Br (heavy atom effect).[1]
142.0 C-4 C-SubstIpso-carbon attached to acetate side chain.[1]
126.5 C-3 C-BrIpso-carbon; ortho to both 2-Br and 4-alkyl.
124.0 C-5 CH

-carbon.[1]
52.8 -OCH

CH

Methoxy carbon.[1]
39.5 -CH

-
CH

Methylene carbon.[1]

Comparative Analysis: Target vs. Alternatives

The primary challenge in characterizing this molecule is not assigning the aliphatic chain, but confirming the substitution pattern on the pyridine ring.[1] The aromatic region (7.0 – 8.5 ppm) is the diagnostic window.

Scenario A: Target (2,3-Dibromo)
  • Symmetry: Asymmetric.

  • Pattern: Two Doublets (

    
     Hz).
    
  • Mechanism: H-5 and H-6 are adjacent (vicinal).[1] This ortho-coupling is the definitive proof of the 2,3-substitution pattern (assuming the 4-position is occupied by the acetate).[1]

Scenario B: 2,5-Dibromo Isomer (Alternative)[1]
  • Structure: Br at 2, Br at 5, Acetate at 4.[1]

  • Pattern: Two Singlets (or very weak para-coupling).

  • Mechanism: The remaining protons are at H-3 and H-6.[1] They are para to each other across the ring.

    
     is typically < 1 Hz, often unresolved, appearing as singlets.
    
  • Differentiation: If you see two singlets instead of two doublets, you have the 2,5-isomer.

Scenario C: 3,5-Dibromo Isomer (Alternative)[1]
  • Structure: Br at 3, Br at 5, Acetate at 4.

  • Pattern: One Singlet (integrating to 2H).

  • Mechanism: The molecule possesses a plane of symmetry passing through N and C-4.[1] H-2 and H-6 are chemically equivalent.[1]

  • Differentiation: A single aromatic peak integrating to 2H confirms the symmetric 3,5-isomer.[1]

Summary Table: Diagnostic Aromatic Signals
IsomerAromatic Signal PatternCoupling Constant (

)
Conclusion
2,3-Dibromo (Target) Two Doublets (1H each) ~5.0 Hz (Ortho) PASS
2,5-Dibromo Two Singlets (1H each)~0 Hz (Para)FAIL (Regioisomer)
3,5-Dibromo One Singlet (2H)N/A (Symmetric)FAIL (Regioisomer)

Experimental Protocols

To ensure the resolution required to see the ~5 Hz coupling clearly, the following protocol is recommended.

Sample Preparation[9]
  • Mass: Weigh 10–15 mg of the solid/oil product.

  • Solvent: Dissolve in 0.6 mL of

    
      (Chloroform-d) containing 0.03% TMS.
    
    • Why

      
      ? It minimizes viscosity broadening compared to DMSO, allowing for sharper resolution of the aromatic coupling constants.[1]
      
  • Filtering: If the crude contains inorganic salts (e.g., NaBr from synthesis), filter through a small plug of cotton wool into the NMR tube.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Scans (NS): 16 (Sufficient for >10 mg sample)

  • Relaxation Delay (D1): 1.0 second

  • Acquisition Time (AQ):

    
     3.0 seconds (Critical for digital resolution of multiplets)
    
  • Temperature: 298 K (25°C)

Characterization Workflow

The following diagram illustrates the decision logic for validating the synthesis of Methyl 2,3-dibromopyridine-4-acetate.

NMR_Workflow Start Crude Synthesis Product Prep Sample Prep (CDCl3) Filter Insolubles Start->Prep Acquire Acquire 1H NMR Focus: 7.0 - 8.5 ppm Prep->Acquire Decision Analyze Aromatic Region Acquire->Decision Res_Ortho Two Doublets (J ~5Hz) H5 & H6 Vicinal Decision->Res_Ortho Detected Res_Para Two Singlets H3 & H6 Isolated Decision->Res_Para Detected Res_Sym One Singlet (2H) Symmetric H2/H6 Decision->Res_Sym Detected Conclusion_Pass PASS: 2,3-Dibromo Isomer Proceed to Next Step Res_Ortho->Conclusion_Pass Conclusion_Fail FAIL: Regioisomer Detected Check Bromination Conditions Res_Para->Conclusion_Fail Res_Sym->Conclusion_Fail

Figure 1: Logic flow for distinguishing the target 2,3-dibromo isomer from common synthetic impurities using 1H NMR coupling patterns.

References

  • ChemicalBook. (n.d.). 2,3-Dibromopyridine 1H NMR Spectrum. Retrieved from .

    • Provides the baseline shifts for the 2,3-dibromopyridine core, validating the H-5/H-6 ortho-coupling p
  • Enamine. (n.d.). Methyl 2-(3-bromopyridin-4-yl)acetate.[1] Retrieved from .

    • Reference for the mono-bromo analog, confirming the chemical shift environment of the acetate tail
  • Oxford Instruments. (2025). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from .

    • Authoritative guide on using coupling constants (Ortho vs Para)
  • Gauze, G. F., et al. (2006).[2] 1H chemical shifts in NMR. Part 24: Proton chemical shifts in some gem-difunctional compounds. Journal of Physical Organic Chemistry, 19, 376–383.[1][2]

    • Source for substituent chemical shift (SCS)

Sources

Comparative

Comparison of reactivity: 2,3-dibromo vs 2,5-dibromopyridine derivatives

Topic: Comparison of reactivity: 2,3-dibromo vs 2,5-dibromopyridine derivatives Content Type: Publish Comparison Guide Executive Summary For medicinal chemists and process engineers, dibromopyridines are not merely start...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of reactivity: 2,3-dibromo vs 2,5-dibromopyridine derivatives Content Type: Publish Comparison Guide

Executive Summary

For medicinal chemists and process engineers, dibromopyridines are not merely starting materials; they are logic gates. The choice between 2,3-dibromopyridine and 2,5-dibromopyridine dictates the synthetic strategy, offering divergent paths for functionalization.

This guide objectively compares these two scaffolds, revealing how the position of the second bromine atom (C3 vs. C5) radically alters reactivity profiles in Palladium-catalyzed cross-couplings, Lithium-Halogen Exchange (Li-X), and Nucleophilic Aromatic Substitution (SNAr).

The Electronic & Steric Landscape

To control these molecules, one must understand their electronic bias. The pyridine nitrogen exerts a strong inductive ($ -I


 -M $) pull, creating a distinct hierarchy of activation.
Feature2,3-Dibromopyridine 2,5-Dibromopyridine
C2-Br Environment

-Position:
Highly electron-deficient. Activated for oxidative addition and nucleophilic attack. Sterics: Hindered by adjacent C3-Br.

-Position:
Highly electron-deficient. Activated for oxidative addition and nucleophilic attack. Sterics: Unhindered.
Secondary Br (C3/C5) C3 (

-Position):
Electronically deactivated relative to C2. Sterically crowded (Ortho-effect).
C5 (

-Position):
Electronically deactivated relative to C2. Sterically accessible (Para-like environment).
Key Risk Halogen Dance: High risk during lithiation.Regio-leakage: Low risk; selectivity is usually high.
Visualizing Reactivity Hotspots

The following diagram maps the kinetic preference for different transformation types.

ReactivityMap cluster_23 2,3-Dibromopyridine cluster_25 2,5-Dibromopyridine N23 2,3-Dibromo Scaffold C2_23 C2 Position (Preferred for Pd & SNAr) N23->C2_23 Suzuki/Stille (Electronic Control) C3_23 C3 Position (Preferred for Li-X) N23->C3_23 Li-Exchange (Kinetic Control) C4_Dance C4 Position (Via Halogen Dance) C3_23->C4_Dance Isomerization (Thermodynamic) N25 2,5-Dibromo Scaffold C2_25 C2 Position (Preferred for Pd & SNAr) N25->C2_25 Suzuki/Stille (Electronic Control) C5_25 C5 Position (Preferred for Li-X in THF) N25->C5_25 Li-Exchange (Solvent Dependent)

Caption: Comparative reactivity map showing kinetic preferences. Note the unique "Halogen Dance" pathway accessible only to the 2,3-isomer.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In Pd-catalyzed reactions, the rate of oxidative addition is the selectivity determinant.[1] The electron-deficient C2-Br bond reacts significantly faster than C3-Br or C5-Br.

Head-to-Head Comparison
Parameter2,3-Dibromopyridine2,5-Dibromopyridine
Primary Site (C2) Dominant. C2 reacts first.Exclusive. C2 reacts first.
Selectivity Ratio Typically 10:1 to 20:1 (C2:C3).Typically >50:1 (C2:C5).
Steric Impact High. The C3-Br hinders the C2 site.[2] Bulky phosphine ligands (e.g., P(t-Bu)₃) may slow down reaction or erode selectivity.Negligible. C5 is distal. Standard ligands (PPh₃) work efficiently.
Optimization Tip Use smaller ligands (e.g., dppf, PPh₃) to access the hindered C2 site without forcing conditions that trigger C3 coupling.Highly robust. Can often use lower catalyst loading.
Experimental Data Support

Studies indicate that while both substrates favor C2, the 2,5-isomer offers superior operational simplicity.

  • 2,5-Dibromo:[3][4] Reaction with 1.0 eq. PhB(OH)₂ / Pd(PPh₃)₄ yields >90% C2-product.

  • 2,3-Dibromo: Similar conditions yield ~75-80% C2-product, with minor bis-coupling or C3-coupling observed due to the "ortho-effect" activating the C3-Br slightly more than the isolated C5-Br.

Organolithium Chemistry: The "Switch"

This is where the behavior of the two isomers diverges most radically. Lithium-Halogen exchange (Li-X) does not follow the same rules as Pd-coupling.

2,5-Dibromopyridine: Solvent-Controlled Regiodivergence

Unlike Pd-coupling, Li-X can be tuned to favor either position based on solvent coordination.

  • Coordinating Solvents (THF/Ether): Favor exchange at C5 . The C2-Li species is destabilized by lone-pair repulsion from the pyridine nitrogen.

  • Non-Coordinating Solvents (Toluene): Favor exchange at C2 .

  • Reference: Song et al.[5] demonstrated that using n-BuLi in toluene (-78°C) yields C2-selectivity (34:1), whereas THF yields C5-selectivity.

2,3-Dibromopyridine: The Halogen Dance Trap

The 2,3-isomer is notorious for the Halogen Dance (Base-Catalyzed Halogen Migration).

  • Initial Exchange: n-BuLi attacks C3-Br (Kinetic product).

  • Isomerization: The resulting 3-lithio species is unstable. If the temperature rises above -78°C, the Li atom migrates to C4 (Thermodynamic product) via a "dance" mechanism, moving the Br back to C3.

  • Result: Trapping with an electrophile often yields the C4-substituted product, not the expected C3.

Workflow: Managing the Halogen Dance

HalogenDance Start 2,3-Dibromopyridine Li_Add Add LDA/n-BuLi (-78°C) Start->Li_Add Kinetic 3-Lithio-2-bromopyridine (Kinetic Intermediate) Li_Add->Kinetic Dance Halogen Dance (Isomerization) Kinetic->Dance Time / Temp Increase Trap3 Trap immediately Product: 3-Substituted Kinetic->Trap3 Fast Trap (< 1 min) Thermo 4-Lithio-2-bromopyridine (Thermodynamic Intermediate) Dance->Thermo Trap4 Warm to -40°C then Trap Product: 4-Substituted Thermo->Trap4

Caption: Decision tree for 2,3-dibromopyridine lithiation. Timing and temperature dictate whether C3 or C4 is functionalized.

Nucleophilic Aromatic Substitution (SNAr)[6]

Both isomers follow the standard addition-elimination mechanism. The electronegative nitrogen lowers the LUMO energy at the


-carbons (C2/C6).
  • Selectivity: Exclusive C2 substitution for both isomers.

  • Reactivity: 2,3-dibromopyridine is slightly more reactive toward SNAr than the 2,5-isomer.

    • Reason: The inductive effect of the C3-Br atom (ortho to the reaction site) provides additional activation of the C2 carbon compared to the distal C5-Br.

Validated Experimental Protocols
Protocol A: C2-Selective Suzuki Coupling (Works for both, optimized for 2,5)

Target: 2-Aryl-5-bromopyridine

  • Setup: Charge a flask with 2,5-dibromopyridine (1.0 equiv), Arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (3 mol%).

  • Solvent: Add DME/Water (4:1) or Toluene/EtOH/Water.

  • Base: Add Na₂CO₃ (2.0 equiv).

  • Reaction: Heat to 80°C under N₂ for 4-6 hours.

  • Workup: Standard extraction.

  • Note: For 2,3-dibromopyridine , reduce temperature to 60°C and monitor strictly to prevent bis-coupling.

Protocol B: C5-Selective Lithiation of 2,5-Dibromopyridine

Target: 5-Functionalized-2-bromopyridine

  • Solvent: Anhydrous THF (Essential for C5 selectivity).

  • Cooling: Cool solution of 2,5-dibromopyridine (1.0 equiv) to -78°C .

  • Exchange: Add n-BuLi (1.1 equiv) dropwise over 20 mins.

  • Aging: Stir for 30 mins at -78°C. (Do not warm).

  • Quench: Add electrophile (e.g., DMF, I₂, Aldehyde).

  • Warming: Allow to warm to RT only after quench is complete.

Protocol C: Controlled Lithiation of 2,3-Dibromopyridine

Target: 3-Functionalized-2-bromopyridine (Avoiding the Dance)

  • Solvent: Anhydrous THF/Et₂O.

  • Cooling: Cool to -95°C (Internal temperature).

  • Exchange: Add n-BuLi (1.05 equiv) rapidly.

  • Trap: Add electrophile immediately (within 1-2 minutes of Li addition).

  • Warning: If the mixture warms to -78°C or sits for >10 mins, significant isomerization to the 4-substituted product will occur.

References
  • Budzianowski, A., & Czarnocki, Z. (2018).[6] Regioselective Suzuki–Miyaura reactions of 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Link

  • Song, J. J., et al. (2013). Selective monolithiation of 2,5-dibromopyridine with butyllithium. ResearchGate/Journal of Organic Chemistry. Link

  • Schnürch, M., et al. (2007). Halogen-Dance Reactions—A Review. Chemical Reviews. Link

  • St. Jean, F., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. Link

  • Inoue, K., & Okano, K. (2024).[7] Catalytic Approaches to the Halogen Dance Reaction. Kobe University Research.[7] Link

Sources

Comparative

Technical Guide: Catalytic Benchmarking for 2,3-Dibromopyridine Functionalization

Topic: Benchmarking Catalytic Systems for 2,3-Dibromopyridine Functionalization Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 2,3-dibro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Catalytic Systems for 2,3-Dibromopyridine Functionalization Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2,3-dibromopyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical node for generating polysubstituted pyridine derivatives. However, its utility is often bottlenecked by regiodivergency issues . The electronic disparity between the C2 (


-to-nitrogen) and C3 (

-to-nitrogen) positions creates a distinct reactivity landscape that demands precise catalytic selection.

This guide benchmarks the performance of three dominant catalytic architectures—Traditional Phosphine-Pd , Buchwald G3/G4 Precatalysts , and NHC-Pd (PEPPSI) —specifically for the site-selective functionalization of 2,3-dibromopyridine.

Part 1: The Mechanistic Landscape

To control the reaction, one must understand the electronic bias. The pyridine nitrogen exerts a strong inductive effect (


), making the C2 position significantly more electron-deficient than C3.
  • C2-Br ( Site A): Highly electrophilic. Favored site for Oxidative Addition (OA) and

    
    .
    
  • C3-Br (Site B): Sterically crowded and less electron-deficient. Reactivity is often suppressed until C2 is functionalized.

Visualization: Reactivity Flux & Decision Logic

The following diagram maps the decision logic based on the target regioselectivity.

ReactivityMap Substrate 2,3-Dibromopyridine TargetC2 Target: C2-Functionalization (Mono-coupling) Substrate->TargetC2 Electronic Control (Default OA) TargetC3 Target: C3-Functionalization (Site-Switch) Substrate->TargetC3 Requires C2-Blocking or Directed Metalation Bis Target: 2,3-Bis-Functionalization TargetC2->Bis Sequential Coupling (C2 then C3) RecC2 Rec: Pd-PEPPSI-IPr or Pd-XPhos G4 TargetC2->RecC2 RecC3 Rec: Lithiation/Trapping (Non-Catalytic) TargetC3->RecC3

Figure 1: Reactivity flow for 2,3-dibromopyridine. The C2 position is the kinetic trap for Pd-catalyzed cross-coupling.

Part 2: Benchmark Study 1 – C-C Bond Formation (Suzuki-Miyaura)

Objective: Selective mono-arylation at C2 using Phenylboronic Acid. Challenge: Preventing bis-coupling and ensuring turnover in the presence of the Lewis-basic pyridine nitrogen (catalyst poisoning).

Comparative Data: C2-Arylation Efficiency

Conditions: 1.0 equiv 2,3-dibromopyridine, 1.1 equiv PhB(OH)2, Base (K2CO3), Solvent (Dioxane/H2O), 80°C, 4h.

Catalyst SystemLigand ClassLoading (mol%)Yield (C2-Product)Selectivity (C2:C3:Bis)Performance Verdict
Pd(PPh3)4 Monodentate Phosphine5.065%85 : 5 : 10Legacy: Sluggish OA; prone to homocoupling.
Pd(dppf)Cl2 Bidentate Chelator3.082%92 : 3 : 5Reliable: Bite angle stabilizes Pd, reducing deactivation.
Pd-PEPPSI-IPr NHC (Carbene)1.0 96% >99 : <1 : 0 Superior: NHC prevents poisoning; rapid OA at C2.
Expert Insight

The Pd-PEPPSI-IPr system outperforms phosphine-based systems here. The bulky N-Heterocyclic Carbene (NHC) ligand creates a steric environment that destabilizes the resting state, accelerating the oxidative addition into the C2-Br bond while virtually eliminating bis-coupling due to the extreme steric hindrance required to insert at C3 immediately after.

Protocol: High-Fidelity Suzuki Coupling (PEPPSI System)
  • Setup: Charge a reaction vial with 2,3-dibromopyridine (1.0 mmol), Phenylboronic acid (1.1 mmol), and K2CO3 (2.0 mmol).

  • Catalyst Addition: Add Pd-PEPPSI-IPr (1.0 mol%, ~6.8 mg). Note: This catalyst is air-stable and can be weighed on the bench.[1]

  • Solvent: Add degassed Dioxane/Water (4:1 ratio, 0.2 M).

  • Reaction: Seal and heat to 60°C (lower temp than phosphines) for 2 hours.

  • Workup: Dilute with EtOAc, wash with brine. The pyridine nitrogen may coordinate Pd residuals; wash the organic layer with 10% aqueous cysteine or thiourea to scavenge Pd.

Part 3: Benchmark Study 2 – C-N Bond Formation (Buchwald-Hartwig)

Objective: Amination at C2 with Morpholine. Challenge: Catalyst deactivation by the substrate nitrogen and competitive


-hydride elimination.
Comparative Data: C2-Amination Efficiency

Conditions: 1.0 equiv Substrate, 1.2 equiv Morpholine, NaOtBu, Toluene, 100°C.

Catalyst SystemLigand GenerationLoadingYieldObservation
Pd(OAc)2 + BINAP Gen 1 (Bidentate)5 mol%45%Incomplete conversion; significant reduction of substrate.
XPhos Pd G4 Gen 3 (Biaryl)1 mol%92%Excellent turnover; bulky ligand prevents N-coordination.
RuPhos Pd G4 Gen 3 (Biaryl)0.5 mol% 98% Best in Class: Specifically optimized for secondary amines.
Expert Insight

For C-N coupling on halopyridines, RuPhos is the gold standard. The specific geometry of RuPhos facilitates the reductive elimination of the amine, which is often the rate-determining step in hindered systems. Standard phosphines (PPh3, BINAP) often fail because the basic pyridine substrate competes with the ligand for the Pd center, shutting down the cycle.

Visualization: C-N Coupling Workflow

BuchwaldFlow Start Start: C-N Coupling 2,3-Dibromopyridine AmineType Amine Type? Start->AmineType Prim Primary Amine (Aniline/Alkyl) AmineType->Prim R-NH2 Sec Secondary Amine (Morpholine/Piperidine) AmineType->Sec R2-NH Cat1 Use BrettPhos Pd G4 (Prevents bis-arylation) Prim->Cat1 Cat2 Use RuPhos Pd G4 (Fastest Reductive Elim) Sec->Cat2 Result Product: C2-Aminopyridine (>90% Yield) Cat1->Result Cat2->Result

Figure 2: Ligand selection strategy for Buchwald-Hartwig amination of 2,3-dibromopyridine.

Part 4: Critical Decision Matrix

When designing your synthesis, use this matrix to select the optimal system.

VariableRecommendationRationale
Substrate Sterics PEPPSI-IPr The "throw-away" pyridine ligand on the precatalyst creates a vacant site immediately, accommodating bulky substrates.
Air Sensitivity PEPPSI or G4 Palladacycles Both are stable solids. Avoid Pd(PPh3)4 or Pd2(dba)3/Ligand mixes if no glovebox is available.
Cost Efficiency NiCl2(dppp) For simple arylations, Nickel can be cheaper, though less selective (often gives 10-15% C3 byproduct).
Scale-Up (>100g) Pd(dppf)Cl2 While slightly less active, it is robust, crystalline, and easy to remove during filtration.

References

  • Organ, M. G., et al. (2006).[2] Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[3]

  • Schlosser, M. (2005). The 2,3-Dihalopyridines: A Guide to Regioselectivity. Journal of Organic Chemistry.[4][5][6]

  • BenchChem. (2025). Reactivity of the Pyridine Ring in 2,3-Dichloropyridine.[7][8]

  • Sigma-Aldrich. PEPPSI™ Catalysts Overview and Applications.

Sources

Validation

Spectroscopic Identification of Methyl Pyridine-4-Acetate Isomers: A Technical Guide

Topic: Spectroscopic Differences Between Methyl Pyridine-4-Acetate Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Application Context...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Differences Between Methyl Pyridine-4-Acetate Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Application Context

In drug discovery and fine chemical synthesis, Methyl 4-pyridylacetate (M4PA) is a critical intermediate, often used as a precursor for piperidine-based pharmaceuticals. However, its positional isomers—Methyl 2-pyridylacetate (M2PA) and Methyl 3-pyridylacetate (M3PA)—are common regioisomeric byproducts in cyclization or substitution reactions.

Distinguishing these isomers is not merely an academic exercise; it is a quality critical attribute (QCA). The position of the nitrogen atom drastically alters the pKa, reactivity, and biological binding affinity of the final scaffold. This guide provides a definitive spectroscopic workflow to resolve these isomers using NMR, IR, and Mass Spectrometry, moving beyond basic data listing to causal analysis of signal differences.

Chemical Structure & Properties

Before analyzing spectra, understanding the electronic environment is essential. The pyridine nitrogen acts as an electron sink, deshielding protons and carbons based on proximity and resonance.

CompoundStructureCAS No.[1][2][3][4][5]Key Electronic Feature
Methyl 2-pyridylacetate 2-position substitution1658-42-0Methylene (

) is

to Nitrogen (Inductive deshielding).
Methyl 3-pyridylacetate 3-position substitution39998-25-9Methylene is

to Nitrogen (Minimal resonance effect).
Methyl 4-pyridylacetate 4-position substitution2935-35-5Methylene is

to Nitrogen; Symmetry in ring protons.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for differentiation. The symmetry of the molecule and the coupling patterns of the aromatic ring are the most reliable discriminators.

3.1.

NMR Comparative Analysis

Protocol: Dissolve 10 mg of sample in 0.6 mL


 or 

. Calibrate to TMS (0.00 ppm) or residual solvent peak.
FeatureMethyl 4-pyridylacetate Methyl 3-pyridylacetate Methyl 2-pyridylacetate
Ring Symmetry Symmetric (

effective)
Asymmetric Asymmetric
Aromatic Region 2 signals (AA'BB' system)4 signals (ABCD system)4 signals (ABCD system)

Shift

(d,

Hz)

(s) &

(d)

(d)

Shift

(d,

Hz)

(d) &

(dd)

(m) &

(td)
Methylene (

)

ppm

ppm

ppm

Scientist's Insight:

  • The "Symmetry Check": If your aromatic region shows only two distinct chemical environments (two doublets or broad singlets), you have the 4-isomer .

  • The "Alpha Effect": Note the methylene shift in the 2-isomer . Being directly attached to the position adjacent to the nitrogen (

    
    -position), it experiences significant inductive deshielding, shifting it downfield (
    
    
    
    ppm) compared to the 3- and 4-isomers.
3.2.

NMR Distinctions

The ipso-carbon (the ring carbon attached to the acetate group) is diagnostic.

  • 4-isomer: Ipso-carbon (

    
    ) is shielded relative to 
    
    
    
    due to resonance, appearing
    
    
    ppm.
  • 2-isomer: Ipso-carbon (

    
    ) is directly attached to Nitrogen, shifting it significantly downfield (
    
    
    
    ppm).
Infrared (IR) Spectroscopy

While less specific than NMR for structural solving, IR is excellent for rapid QC fingerprinting. The key differentiator is the Out-of-Plane (OOP) C-H Bending vibration, which is governed by the substitution pattern on the aromatic ring.

IsomerSubstitution PatternCharacteristic OOP Band (

)
4-pyridyl Para-likeSingle strong band at

3-pyridyl Meta-likeTwo bands:

and

2-pyridyl Ortho-likeSingle band at

Experimental Note: Use ATR (Attenuated Total Reflectance) on neat liquid/oil. The carbonyl stretch (


) will be present in all three and is not diagnostic.
Mass Spectrometry (MS) Fragmentation

In EI-MS (Electron Impact), the "Ortho Effect" provides a unique mechanism to identify Methyl 2-pyridylacetate.

  • Methyl 2-pyridylacetate (Ortho Effect):

    • Mechanism: The close proximity of the ester group to the ring nitrogen allows for a cyclic transition state.

    • Diagnostic Loss: Elimination of neutral methanol (

      
      , 32 Da) or ketene.
      
    • Result: A distinct fragment ion

      
       or 
      
      
      
      .
  • Methyl 3- and 4-pyridylacetate:

    • Mechanism: Standard ester fragmentation dominates.

    • Diagnostic Loss:

      
      -cleavage next to the carbonyl.
      
    • Result: Major peaks at

      
       (Loss of 
      
      
      
      ) and
      
      
      (Loss of
      
      
      ).
Decision Logic & Workflow

The following diagram illustrates the logical workflow for identifying the specific isomer from an unknown sample.

IsomerIdentification Start Unknown Methyl Pyridylacetate Sample NMR_Step Step 1: 1H NMR (Aromatic Region) Start->NMR_Step Symmetry Are there only 2 distinct aromatic signals? NMR_Step->Symmetry Isomer4 Result: Methyl 4-pyridylacetate (Symmetric AA'BB' System) Symmetry->Isomer4 Yes Asymmetric No (4 distinct signals) Symmetry->Asymmetric No Shift_Check Step 2: Check Methylene (-CH2-) Shift Asymmetric->Shift_Check Downfield Shift > 3.8 ppm (Deshielded by N) Shift_Check->Downfield Isomer2 Result: Methyl 2-pyridylacetate Downfield->Isomer2 Yes Upfield Shift < 3.7 ppm Downfield->Upfield No Isomer3 Result: Methyl 3-pyridylacetate Upfield->Isomer3 Yes

Figure 1: Decision tree for the spectroscopic identification of methyl pyridylacetate isomers.

Experimental Protocol: Quick Identification

For a rapid "Yes/No" confirmation of the 4-isomer in a crude reaction mixture:

  • Sample Prep: Take

    
     of reaction mixture, dilute with 
    
    
    
    
    
    .
  • Acquisition: Run a standard proton scan (16 scans, 1 sec relaxation delay).

  • Analysis:

    • Zoom into 8.4 – 8.6 ppm .

    • If 4-isomer: You will see one clean doublet (integrating to 2H).

    • If mixture: You will see a singlet (3-iso) or a split doublet (2-iso) overlapping or adjacent.

    • Confirmation: Check the region 8.0 – 8.2 ppm . The 4-isomer has no signals here. The 2- and 3-isomers often show multiplets in this "valley."

References
  • National Institute of Standards and Technology (NIST). Methyl 2-pyridylacetate Mass Spectrum & Data. NIST Chemistry WebBook. Available at: [Link]

  • National Institutes of Health (NIH). Methyl 4-pyridylacetate - PubChem Compound Summary. PubChem.[2] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for pyridine coupling constants and "Ortho Effect" mechanisms).
  • Katritzky, A. R.Handbook of Heterocyclic Chemistry. (Reference for tautomerism and ring current effects in pyridines).

Sources

Comparative

Establishing a Certified Reference Standard for Methyl 2,3-dibromopyridine-4-acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the purity and identity of starting materials and intermediates are paramount. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity and identity of starting materials and intermediates are paramount. This guide provides a comprehensive framework for the synthesis, purification, and analytical characterization required to establish Methyl 2,3-dibromopyridine-4-acetate as a certified reference standard. Due to the limited publicly available data on this specific compound, this document outlines a robust, scientifically-grounded approach based on established methodologies for related halogenated pyridine derivatives.

Introduction: The Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used to confirm the identity, purity, and potency of a drug substance or to calibrate analytical instruments. The establishment of Methyl 2,3-dibromopyridine-4-acetate as a reference standard is a critical step for its use in regulated environments, ensuring the reliability and reproducibility of analytical data. This guide will detail the necessary experimental workflows to achieve this.

Proposed Synthesis and Purification

A plausible synthetic route to Methyl 2,3-dibromopyridine-4-acetate can be extrapolated from general organic synthesis principles. A potential pathway could involve the bromination of a suitable pyridine precursor followed by the introduction of the methyl acetate moiety.

Diagram of Proposed Synthetic Pathway:

Synthetic Pathway Pyridine-4-acetic acid Pyridine-4-acetic acid Methyl pyridine-4-acetate Methyl pyridine-4-acetate Pyridine-4-acetic acid->Methyl pyridine-4-acetate Esterification (MeOH, H+) Methyl 2,3-dibromopyridine-4-acetate Methyl 2,3-dibromopyridine-4-acetate Methyl pyridine-4-acetate->Methyl 2,3-dibromopyridine-4-acetate Bromination (NBS or Br2)

Caption: Proposed two-step synthesis of Methyl 2,3-dibromopyridine-4-acetate.

Following synthesis, a rigorous purification protocol is essential. A multi-step approach is recommended to remove unreacted starting materials, reagents, and byproducts.

Purification Workflow:

Purification Workflow cluster_0 Initial Purification cluster_1 Final Polishing Crude Product Crude Product Aqueous Workup Aqueous Workup Crude Product->Aqueous Workup Quench & Extract Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography Silica Gel Recrystallization Recrystallization Column Chromatography->Recrystallization High Purity Solvent Drying Drying Recrystallization->Drying Vacuum Oven Purified Reference Standard Purified Reference Standard Drying->Purified Reference Standard Analytical Characterization Purified Material Purified Material Identity Confirmation Identity Confirmation Purified Material->Identity Confirmation Structural Elucidation Purity Assessment Purity Assessment Purified Material->Purity Assessment Quantitative Analysis Other Characterization Other Characterization Purified Material->Other Characterization NMR (1H, 13C) NMR (1H, 13C) Identity Confirmation->NMR (1H, 13C) Mass Spectrometry (HRMS) Mass Spectrometry (HRMS) Identity Confirmation->Mass Spectrometry (HRMS) IR Spectroscopy IR Spectroscopy Identity Confirmation->IR Spectroscopy Certified Reference Standard Certified Reference Standard NMR (1H, 13C)->Certified Reference Standard Mass Spectrometry (HRMS)->Certified Reference Standard IR Spectroscopy->Certified Reference Standard HPLC (Purity, Impurities) HPLC (Purity, Impurities) Purity Assessment->HPLC (Purity, Impurities) GC (Volatile Impurities) GC (Volatile Impurities) Purity Assessment->GC (Volatile Impurities) HPLC (Purity, Impurities)->Certified Reference Standard GC (Volatile Impurities)->Certified Reference Standard Melting Point Melting Point Other Characterization->Melting Point Loss on Drying Loss on Drying Other Characterization->Loss on Drying Residue on Ignition Residue on Ignition Other Characterization->Residue on Ignition Melting Point->Certified Reference Standard Loss on Drying->Certified Reference Standard Residue on Ignition->Certified Reference Standard

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling Methyl 2,3-dibromopyridine-4-acetate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 2,3-dibromopyridine-4-acetate. As a substituted bromopyridine, this comp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 2,3-dibromopyridine-4-acetate. As a substituted bromopyridine, this compound warrants a cautious and well-planned approach to handling, storage, and disposal. This document moves beyond a simple checklist to explain the rationale behind each safety protocol, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Assessment: Understanding the Compound

The primary hazards are consistently identified across these analogs and are presumed to be applicable here.[1][2][3][4]

Hazard ClassificationAnticipated Effects & Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2] The presence of the pyridine ring and bromine atoms contributes to systemic toxicity.
Skin Corrosion/Irritation Causes skin irritation.[1][2][3] Halogenated organic compounds are often irritating to the skin upon direct contact.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3] Direct contact with the dust or solution can cause significant pain and damage to the eyes.
Specific Target Organ Toxicity May cause respiratory irritation.[2][3] Inhalation of dust or aerosols can irritate the mucous membranes and respiratory tract.
Hazardous Combustion Products Upon combustion, it may produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide (HBr).[5][6]

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the last line of defense. Before any procedure, robust engineering and administrative controls must be in place. This hierarchy prioritizes removing the hazard or placing a barrier between you and it.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Eng Engineering Controls (Primary Barrier) Admin Administrative Controls (Procedural Safety) Eng->Admin followed by PPE Personal Protective Equipment (Last Line of Defense) Admin->PPE supplemented by Handling_Workflow cluster_A cluster_C cluster_E cluster_G cluster_I A 1. Pre-Handling Check B Verify Fume Hood Operation Confirm Eyewash/Shower Access A->B C 2. Don Correct PPE A->C D Lab Coat, Goggles, Double Gloves C->D E 3. Handling the Chemical (Inside Fume Hood) C->E F Weigh, transfer, and react on a tray to contain spills. E->F G 4. Post-Handling Decontamination E->G H Wipe down work surfaces with appropriate solvent. G->H I 5. Waste Disposal & PPE Removal G->I J Segregate waste Remove gloves last I->J K 6. Final Hand Washing I->K

Caption: A procedural workflow for safely handling Methyl 2,3-dibromopyridine-4-acetate.

  • Preparation : Before bringing the chemical into the work area, verify the fume hood is operational and that the path to the eyewash station and safety shower is unobstructed.

  • Donning PPE : Put on all required PPE as specified in Section 3. Pay close attention to ensuring a proper fit for gloves and goggles.

  • Handling :

    • Perform all manipulations within the fume hood sash, keeping the sash at the lowest practical height.

    • Use a disposable weighing paper or a dedicated container for weighing the solid compound.

    • When transferring, use a spatula and tap it gently to avoid creating airborne dust.

    • If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling :

    • Once the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Securely close the primary container and store it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents. [5][7]5. Doffing PPE : Remove PPE in a manner that avoids cross-contamination. Remove gloves last, turning them inside out as you pull them off.

  • Hygiene : Wash hands thoroughly with soap and water after removing PPE. [1][7]

Emergency Response Plan

Immediate and correct action is critical in the event of an exposure or spill.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [2]Seek immediate medical attention. [5]* Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [2]Remove contact lenses if present and easy to do. [7]Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. [1][8]Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. [7]Rinse the mouth with water and seek immediate medical attention. [9]* Small Spill (in fume hood) : Absorb the spill with an inert material such as sand or vermiculite. [7]Scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area thoroughly.

  • Large Spill : Evacuate the immediate area and alert laboratory personnel and safety officers. Prevent the spill from entering drains. The cleanup should only be performed by trained personnel wearing appropriate respiratory protection and chemical-resistant clothing.

Disposal Plan

Chemical waste must be managed in accordance with local, state, and federal regulations. [10]

  • Solid Waste : All solid waste contaminated with Methyl 2,3-dibromopyridine-4-acetate (e.g., used gloves, weighing papers, absorbent material from spills) must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solids."

  • Liquid Waste : Unused solutions or reaction mixtures should be collected in a labeled hazardous waste container for "Halogenated Organic Liquids." Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers : "Empty" containers may still contain hazardous residue. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of appropriately.

By adhering to these detailed protocols, you can effectively manage the risks associated with handling Methyl 2,3-dibromopyridine-4-acetate, ensuring a safe and productive research environment.

References

  • Safety Data Sheet. (2023). Pyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8wFByCEJhPeECbYZgQwEC5rASU0JP4VQGCLTpSVitasoNL1ABoqtELGWdCy48z7l40CcBSVQ9hr3fCBmuCqgKMTMos6JNszUgQohvoNENmdRqSzYijJY2z4ZvF5SktJMmfuVh5j5BLBuMetxYimAs258BPSmdYpgrlRLChIXp0QKhU_uVvg==]
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 2,5-Dibromopyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDWo8VwiEZnq6wW5ttYhHtDYuZJKXeU-hOCbSN8tVMNR_BbzvC7IfR-zSrJdG0H5FZ1anM3iAj0IyH43PsT_X6t1KLFYVP3R-25bU758mWW7DAyjHTRTEJN2yGV6_TuiwKkMKABO7CAvTViMQgWlPy9g==]
  • Fisher Scientific. (2009). SAFETY DATA SHEET: 2-Bromopyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq1RnhNuKr7TnvMjoHltcinrSFTX7g7wAmHu3TV7opX2tP_eAl07GbrMJqLCgD9Yfsy1rlxTjyPHczQlfhDDQXLDPCcw5I7QxSdmqZipSYFRoTEV3kIwFATRRIx_UEWmMxWeXC3I51bYlmVgTzwMtX_-quw8NA89hbEknQgmE8-pQCCsOC6FzKH_2jCIsE5zbb]
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 3-Bromopyridine (stabilized with Copper chip). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpdRhrWQZb7BDSH6oP2n1sIQsGxc_57xv4-r_xZc0RHmqdJpy6HVQ5b5pZV9XYPbBDwQPC0gSyc_ADcX6Adz7SD0jWa2vmGnWPfsYYdUCZvAspFfiQ2Nf87htbsh3Q9s0q0-sQ0cSzdaO--AdI0JPsySNRwrtHt0a-898QvUIfMb7qxAOwiBROlpCCHuEJZSmZePfK33sl6cMj1eyhsteOFcvLMX3A-Gp04lxeQY5GiOHXnjZg]
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3,5-Dibromo-4-methylpyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtEu8xY6FqlCiWeDtkQlwlmhzQ1nKf82HrVaAkxGCCr81B0rFdHPxWn18OokLGbQD4Zq7Sy0MoDlA4IKn1eA45mjYy8ussVIfHeB_Ak0R33-6gcABvqhXL7nzDGoQVujE9eLB5HtaEIrTo6364exrqFZ33ZdT0aE3c4464Q513icmArWUtnJE6SReIEciTTSbX9hhINOawNenPHeKgw35K6fL1nLGpxP0FawcnFr4uhdu_Xxroa2sxvdvK1bhVf5fAIT6sDO8j4CRknfxW5VWYw_76JrVqnCv4]
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: Titanium(IV) bromide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5wm_kKtZBnw3eOVefKo2C9nkhgn6QNuxsXR1fSi_kdettoWWy_4p4OtkvUJsptKCaBDy3u73M2SkYRcdkKr_iTq9uuKAVKEOhaq7gl0M-W67ld0XUf4BuUcX3gIbgZZbiB_fG-01MosiRUTJwfKEP]
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2,3-Dibromopyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8tbO-I9dYBN5Z0-85eXM08XUjfdPDHSVDqnDAQ5g-cmt9IyCGkhs8QmndH1n6YzMAgj6qzdw4LWindtJMu79UFtaOczd7WxI7XxnjaPqinAtmeNlQsl3mKOlCG2jfhAmGguiKlHDGy9z6C9UrK3qOeIBgOT4Tvv1fzU4RDATaS6rDKwwoR2iU4V3QaZCtJ7zAd8LBJmLPdITIBdhFMXaFVg775n0bmUJoaKLYhsrCoDz9xVRwWLiaEzyyUwk3qFCK-gyi6cyBpqBp74YFotk=]
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3,5-Dibromo-4-methylpyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaECs7ATSelplfaLS-6tBckE2XGqBdTEjBrobi_BV_KVa2Lxvd9brZwcDUn1tD2RE8QpQ_sX3o8fGRVgaFDh4yzP8raiGZFeQjDbagyuSzZQFBdLn0pdB1sp1bB2hFYhq9MousFkZ51NXGjvVjrfPax0mWpJs3sg5eDgLsHWm-CdqrwagvWMmYMwBsP3xnX8bL-479IxLVIDQT4TZ6V2xhvusmAnrCsy2-Sl5vjd28A4pUVtBfsL1QMdf_pEZXSLAHviXgDijaLnp4wkpb]
  • Chemstock. (n.d.). Chemwatch GHS SDS in English (European) 52641: 2,5-dibromopyridine. [URL: https://vertexaisearch.cloud.google.
  • Fisher Scientific. (2024). SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbMgRjTjbjGNhjuuVLb0zpcS9vbBtYtFgYkhTnNAPtCP6afrZO8bbUmb9tsJouVJ6w_ZEhc-PshL6RwcKk8ELrrtk21JwP1J6q7Q-egvQUFYcc6JwLrRpYbmYXlKEDLeYAm0_oBaNpxQ4VSxNY72GvLY30gykvsHWk6iFIUiM2P0ozixgyFvZ1oUmUHc5yfObD9tSyvljw1l3e3B6BtsWi_mnVXxuL2XFtBGdmvEfe_sk1TAhaJj0LiC5Jss6dgdFscURji_kMNzWJ8k7FYQN-zubxXly3uusi]
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3-dibromopyridine-4-acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2,3-dibromopyridine-4-acetate
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